8-Phenyl-1,4-dioxaspiro[4,5]decane
Description
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Properties
CAS No. |
25163-93-3 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
8-phenyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H18O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-14/h1-5,13H,6-11H2 |
InChI Key |
PSNYNMATNZGQSI-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1C3=CC=CC=C3)OCCO2 |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 8-Phenyl-1,4-dioxaspiro[4,5]decane
Topic: Chemical Structure and Properties of 8-Phenyl-1,4-dioxaspiro[4,5]decane Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Privileged Scaffold in Medicinal Chemistry and Opioid Receptor Ligand Design
Executive Summary
8-Phenyl-1,4-dioxaspiro[4,5]decane (CAS: 25163-93-3) is a bicyclic spiro-compound serving as a critical intermediate in the synthesis of complex pharmaceutical agents. Structurally, it represents the ethylene ketal derivative of 4-phenylcyclohexanone.[1] Its significance in drug discovery lies in its rigid spiro-cyclic core, which locks the phenyl substituent into a specific spatial orientation—a feature exploited in the design of high-affinity ligands for nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptors, such as the potent analgesic Cebranopadol .
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, structural characterization, and its utility as a scaffold in modern medicinal chemistry.
Chemical Identity and Structure
The compound features a spiro[4.5]decane skeleton where a cyclohexane ring is fused to a 1,3-dioxolane ring at a single carbon atom (the spiro center).
Nomenclature and Numbering
To understand the "8-phenyl" designation, one must follow the IUPAC numbering rules for spiro hydrocarbons:
-
Numbering begins at the smaller ring (the 5-membered dioxolane).
-
Atoms 1 and 4 are oxygen (1,4-dioxa).
-
The spiro carbon is position 5.
-
The cyclohexane ring is numbered 6 through 10.
-
Position 8 corresponds to the carbon atom para to the spiro junction.
Thus, 8-Phenyl-1,4-dioxaspiro[4,5]decane confirms the phenyl group is located at the 4-position of the original cyclohexane ring relative to the ketone/ketal functionality.
| Property | Data |
| IUPAC Name | 8-Phenyl-1,4-dioxaspiro[4.5]decane |
| Common Name | 4-Phenylcyclohexanone ethylene ketal |
| CAS Number | 25163-93-3 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.30 g/mol |
| SMILES | C1CC2(CC1)OCCO2.c1ccccc1 |
| Stereochemistry | Achiral (Plane of symmetry through C8 and the spiro center C5) |
Physicochemical Properties
The following data aggregates experimental and predicted values relevant for handling and formulation.
| Property | Value / Description |
| Physical State | Colorless viscous oil or low-melting solid |
| Melting Point | 25–30 °C (Parent); Derivatives (e.g., 8-OH) are solids (98–100 °C) |
| Boiling Point | ~178–179 °C at 760 Torr (Predicted/Analogous) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Toluene; Insoluble in Water |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| Stability | Stable to basic conditions; Hydrolyzes to ketone in aqueous acid |
Synthesis and Manufacturing
The synthesis of 8-Phenyl-1,4-dioxaspiro[4,5]decane is a classic example of acid-catalyzed ketalization . It is typically produced by protecting 4-phenylcyclohexanone with ethylene glycol.
Reaction Mechanism
The reaction proceeds via a hemi-ketal intermediate. Water removal is critical to drive the equilibrium forward, achieved via a Dean-Stark apparatus (azeotropic distillation) or chemical drying agents (e.g., trimethyl orthoformate).
Experimental Protocol (Standardized)
Objective: Synthesis of 8-Phenyl-1,4-dioxaspiro[4,5]decane on a 10 mmol scale.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-phenylcyclohexanone (1.74 g, 10 mmol), ethylene glycol (1.86 g, 30 mmol, 3.0 equiv), and p-toluenesulfonic acid monohydrate (p-TSA, 190 mg, 1.0 mmol, 10 mol%) to the flask.
-
Solvent: Add Toluene (40 mL) to the flask.
-
Reaction: Heat the mixture to reflux (bath temp ~130 °C). Monitor water collection in the trap. Stir for 4–6 hours until water evolution ceases and TLC indicates consumption of the ketone.
-
Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 × 20 mL) to neutralize the acid, followed by brine (20 mL).
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue is typically pure enough for subsequent steps; however, it can be purified via flash column chromatography (Hexanes/EtOAc 9:1) if necessary.
Structural Analysis & Spectroscopy
Validation of the structure relies on distinguishing the spiro-ketal protons from the cyclohexane ring.
Nuclear Magnetic Resonance (NMR) Diagnostics[2][3]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15–7.35 (m, 5H): Aromatic protons (Phenyl group).
-
δ 3.94–3.98 (s/m, 4H): Ethylene ketal protons (–O–CH₂–CH₂–O–). This is the diagnostic singlet (or tight multiplet) confirming ketal formation.
-
δ 2.50–2.60 (tt, 1H): Benzylic proton at C8 (axial).
-
δ 1.60–1.90 (m, 8H): Cyclohexane ring methylene protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 108.5: Spiro quaternary carbon (C5, O–C–O). Absence of ketone carbonyl signal (~210 ppm) confirms conversion.
-
δ 64.3: Dioxolane methylene carbons.
-
δ 146.8, 128.3, 126.8, 126.1: Aromatic carbons.
-
Applications in Drug Discovery
This scaffold is not merely a protected ketone; it is a structural template for "privileged structures" in neuropharmacology.
Opioid and NOP Receptor Ligands
The 8-phenyl-1,4-dioxaspiro[4,5]decane core is a precursor to spiro-piperidines and related analgesics.
-
Cebranopadol Pathway: The scaffold allows for the introduction of polar functionalities at the 8-position (via 8-OH or 8-amine derivatives) while maintaining the lipophilic phenyl group required for receptor binding pockets.
-
Sigma (σ) Receptors: Derivatives such as 8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane utilize this spiro-framework to achieve high selectivity for σ1 receptors, useful in tumor imaging and neuropathic pain treatment.
Strategic Workflow
The diagram below illustrates how this core is utilized to generate diverse bioactive libraries.
References
-
Synthesis and Pharmacological Profile of Cebranopadol. ResearchGate. Retrieved from Link.
-
1,4-Dioxaspiro[4.5]decane Properties. PubChem, National Library of Medicine. Retrieved from Link.
-
Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol. National Institutes of Health (NIH). Retrieved from Link.
-
Sigma Receptor Ligands and Spiro Compounds. PubMed. Retrieved from Link.
-
General Synthesis of Spiro-Ketals. ChemicalBook. Retrieved from Link.
Sources
An In-depth Technical Guide to IUPAC Naming Conventions for Phenyl-Substituted Spiro Dioxolanes
Introduction: The Significance of Spiro Dioxolanes in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural complexity of small molecules often correlates with their biological activity and selectivity. Among the myriad of structural motifs, spirocyclic systems, particularly those incorporating heterocyclic moieties like dioxolanes, have emerged as privileged scaffolds. This guide provides a comprehensive overview of the systematic IUPAC nomenclature for phenyl-substituted spiro dioxolanes, a class of compounds with significant potential in medicinal chemistry. A deep understanding of their nomenclature is paramount for clear communication, patent protection, and regulatory submissions.
The Spirocyclic Motif: A Privileged Scaffold
Spiro compounds are characterized by two rings connected by a single common atom, known as the spiro atom.[1][2] This unique three-dimensional arrangement imparts a high degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The introduction of a spiro center can lead to novel intellectual property and can improve physicochemical properties such as solubility and metabolic stability.
Dioxolanes: Key Features and Applications
The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms. It is a common structural unit in natural products and synthetic compounds with a wide range of biological activities. Dioxolanes are often used as protecting groups for carbonyl compounds, but their intrinsic properties also make them valuable components of pharmacologically active molecules.
Phenyl Substituents: Modulating Physicochemical Properties
The phenyl group is a ubiquitous substituent in drug molecules. Its introduction can influence a compound's lipophilicity, stacking interactions with aromatic residues in protein binding pockets, and metabolic pathways. The precise placement of a phenyl substituent on a spiro dioxolane scaffold can be critical for achieving the desired therapeutic effect.
The Need for Unambiguous Nomenclature
Given the structural intricacy of phenyl-substituted spiro dioxolanes, a systematic and unambiguous naming convention is essential. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to ensure that every distinct chemical structure has a unique name.[3][4][5] Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to avoid ambiguity and ensure the accurate representation of chemical entities.
Core Principles of IUPAC Nomenclature for Spiro Compounds
The IUPAC nomenclature for spiro compounds is systematic and follows a well-defined set of rules. The foundation of this system is the identification of the parent spiroalkane.
Defining the Spiro Union
A spiro union is the single atom that is common to two rings.[1][2] This atom is typically a quaternary carbon. The presence of this single shared atom is the defining feature of a spiro compound.
Constructing the Parent Name: The spiro[x.y]alkane System
The parent name of a monospiro compound is constructed as follows:
-
Count the total number of atoms in both rings to determine the parent alkane name (e.g., nonane for 9 atoms, decane for 10 atoms).
-
Count the number of atoms in each ring that are not the spiro atom. These numbers, represented by 'x' and 'y', are placed in square brackets in ascending order, separated by a period.
-
Combine the components : The name starts with the prefix "spiro," followed by the bracketed numbers, and ends with the parent alkane name.
The general format is spiro[x.y]alkane .[6][7]
Numbering the Spirocyclic System: A Step-by-Step Protocol
The numbering of the spirocyclic system is crucial for correctly locating substituents and heteroatoms. The process is as follows:
-
Start in the smaller ring : Begin numbering from an atom adjacent to the spiro atom in the smaller of the two rings.[6][8]
-
Proceed around the smaller ring : Continue numbering the atoms of the smaller ring, returning to the spiro atom.
-
Number the spiro atom .
-
Continue into the larger ring : Proceed to number the atoms of the larger ring, starting from the atom adjacent to the spiro atom.[6][8]
Caption: IUPAC Numbering Protocol for Spiro Compounds.
Integrating Heterocycles: Naming Spiro Dioxolanes
When a spiro compound contains a heterocyclic ring, such as a dioxolane, the nomenclature rules are extended to include the identity and location of the heteroatoms.
Hantzsch-Widman Nomenclature for Dioxolanes
The systematic name for a saturated five-membered ring containing two oxygen atoms is "dioxolane." The locants for the oxygen atoms are indicated before the name (e.g., 1,3-dioxolane). This system is a cornerstone of heterocyclic nomenclature.[9][10][11]
Incorporating Heteroatoms into the Spiro Name: The 'oxa' Prefix
In substitutive nomenclature, heteroatoms are indicated by prefixes ending in "a." For oxygen, the prefix is "oxa." The position of the heteroatoms is indicated by the locants determined by the numbering of the spirocyclic system.
Numbering Priority in Heterospirocycles
When heteroatoms are present, the numbering of the spiro system is adjusted to give the heteroatoms the lowest possible locants. The priority of heteroatoms follows the order: O > S > N.[12]
Locating Substituents: The Phenyl Group
Once the parent heterospirocyclic system is correctly named and numbered, the substituents are added as prefixes.
Substituent Priority Rules
For the purpose of naming, functional groups are assigned priorities.[13][14][15] If a compound contains multiple functional groups, the one with the highest priority determines the suffix of the name, while the others are treated as substituents and are indicated by prefixes. A phenyl group is typically treated as a substituent.
| Functional Group | Suffix | Prefix |
| Carboxylic Acid | -oic acid | carboxy- |
| Ester | -oate | alkoxycarbonyl- |
| Aldehyde | -al | formyl- |
| Ketone | -one | oxo- |
| Alcohol | -ol | hydroxy- |
| Amine | -amine | amino- |
| Phenyl | - | phenyl- |
Table 1: Simplified Priority of Common Functional Groups.
Alphabetical Ordering of Prefixes
When multiple substituents are present, they are listed in alphabetical order, irrespective of their locants.
Assembling the Final IUPAC Name: A Systematic Workflow
The construction of the final IUPAC name for a phenyl-substituted spiro dioxolane follows a logical sequence:
Caption: Systematic Workflow for Naming Phenyl-Substituted Spiro Dioxolanes.
Practical Examples and Case Studies
To illustrate the application of these rules, let's consider a few examples.
Example 1: A Simple Phenyl-Substituted Spiro Dioxolane
Structure: A spiro compound with a cyclopentane ring and a 1,3-dioxolane ring, with a phenyl group on the cyclopentane ring.
Step-by-step Naming:
-
Parent Spiroalkane: The dioxolane ring has 5 atoms, and the cyclopentane ring has 5 atoms. The total number of atoms is 9 (4 in each ring plus the spiro atom). The parent alkane is nonane. The number of non-spiro atoms in each ring is 4. Thus, the parent spiroalkane is spiro[4.4]nonane .
-
Heteroatoms: There are two oxygen atoms in the dioxolane ring. These are indicated by the prefix "dioxa."
-
Numbering: The dioxolane ring and the cyclopentane ring have the same size. We number to give the heteroatoms the lowest possible locants. Starting in the dioxolane ring adjacent to the spiro atom gives the oxygen atoms positions 1 and 3. The spiro atom is position 5.
-
Substituent: There is a phenyl group.
-
Locant of Substituent: If the phenyl group is at position 7 on the cyclopentane ring.
-
Assembly: The final name is 7-phenyl-1,3-dioxaspiro[4.4]nonane .
Example 2: Multiple Phenyl Substituents
Structure: A spiro compound with a cyclohexane ring and a 1,3-dioxolane ring, with two phenyl groups on the cyclohexane ring.
Step-by-step Naming:
-
Parent Spiroalkane: The dioxolane ring has 5 atoms, and the cyclohexane ring has 6 atoms. The total is 10 atoms (4 in the smaller ring, 5 in the larger, plus the spiro atom). The parent alkane is decane. The parent spiroalkane is spiro[4.5]decane .
-
Heteroatoms: Two oxygen atoms are indicated by "dioxa."
-
Numbering: Start in the smaller ring (dioxolane) to give the oxygens the lowest locants (1 and 3). The spiro atom is 5.
-
Substituents: There are two phenyl groups, indicated by "diphenyl."
-
Locants of Substituents: If the phenyl groups are at positions 7 and 9.
-
Assembly: The final name is 7,9-diphenyl-1,3-dioxaspiro[4.5]decane .
Advanced Considerations and Edge Cases
While the fundamental rules cover most cases, researchers may encounter more complex structures requiring additional considerations.
Stereochemistry at the Spiro Center
The spiro atom can be a stereocenter. The absolute configuration (R or S) is determined using the Cahn-Ingold-Prelog priority rules and is indicated as a prefix to the name.
Complex Fused Ring Systems
When one or both rings of the spiro compound are part of a fused ring system, the nomenclature becomes more complex. The names of the fused systems are used as the basis for the spiro name.[8]
Conclusion: Ensuring Clarity and Precision in Chemical Communication
The systematic nomenclature of phenyl-substituted spiro dioxolanes, as established by IUPAC, provides a robust framework for unambiguous chemical communication. A thorough understanding and correct application of these rules are indispensable for scientists in research and drug development. This guide has provided a detailed, step-by-step approach to naming these important compounds, from fundamental principles to practical examples. By adhering to these conventions, the scientific community can ensure clarity, precision, and consistency in the documentation and dissemination of chemical information.
References
-
International Union of Pure and Applied Chemistry. "Brief Guides to Nomenclature." IUPAC. Available at: [Link]
-
IUPAC. "Compendium of Chemical Terminology - The Gold Book." Available at: [Link]
-
IUPAC. "spiro compounds (S05881)." The IUPAC Compendium of Chemical Terminology. Available at: [Link]
-
IUPAC. "spiro macromolecule." The IUPAC Compendium of Chemical Terminology. Available at: [Link]
-
Vedantu. "Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples." Available at: [Link]
-
Queen Mary University of London. "Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999)." Available at: [Link]
-
Royal Society of Chemistry. "Principles of Chemical Nomenclature: A Guide to IUPAC Recommendations." 2011. Available at: [Link]
-
Favre, H. A., and Powell, W. H. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry, 2013. Available at: [Link]
-
Wikipedia. "IUPAC nomenclature of organic chemistry." Available at: [Link]
-
Chemistry LibreTexts. "IUPAC Naming of Organic Compounds with Functional Groups." Available at: [Link]
-
eGPAT. "Priority order of functional groups in IUPAC nomenclature." 2017. Available at: [Link]
-
ACD/Labs. "Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS)." Available at: [Link]
- Gilchrist, T. L. "Heterocyclic Chemistry." 3rd ed., Pearson, 1997.
- Hantzsch, A., and Weber, J. H. "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, vol. 20, no. 2, 1887, pp. 3118–3132.
- Widman, O. "Om nomenklaturen för de kondenserade heterocykliska systemen." Svensk Kemisk Tidskrift, vol. 1, 1888, pp. 1-11.
- Moss, G. P. "Basic terminology of stereochemistry (IUPAC Recommendations 1996)." Pure and Applied Chemistry, vol. 68, no. 12, 1996, pp. 2193-2222.
- IUPAC. "Nomenclature of Organic Chemistry." Sections A, B, C, D, E, F, and H, Pergamon Press, 1979.
- Panico, R., Powell, W. H., and Richer, J. C. "A Guide to IUPAC Nomenclature of Organic Compounds, Recommendations 1993.
- McNaught, A. D., and Wilkinson, A. "IUPAC Compendium of Chemical Terminology." 2nd ed.
- IUPAC. "Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommendations 1998)." Pure and Applied Chemistry, vol. 70, no. 1, 1998, pp. 143-216.
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Solubility of 8-Phenyl-1,4-dioxaspiro[4,5]decane in organic solvents
An In-depth Technical Guide on the Solubility of 8-Phenyl-1,4-dioxaspiro[4,5]decane in Organic Solvents
Executive Summary
This technical guide details the solubility profile of 8-Phenyl-1,4-dioxaspiro[4,5]decane (commonly known as the ethylene ketal of 4-phenylcyclohexanone). As a critical intermediate in the synthesis of pharmaceutical agents (including opioid receptor agonists and neuroactive compounds), understanding its solubility landscape is essential for optimizing reaction yields, purification protocols, and formulation stability.
This guide synthesizes physicochemical principles with process chemistry data to provide actionable solvent selection strategies. It addresses the compound’s lipophilic nature, the stability of the dioxolane protective group, and specific methodologies for empirical solubility determination.
Physicochemical Profile & Structural Determinants[1][2][3]
To predict and manipulate solubility, one must first understand the structural moieties governing the molecule's interaction with solvents.
-
IUPAC Name: 8-Phenyl-1,4-dioxaspiro[4.5]decane[1]
-
Molecular Formula: C₁₄H₁₈O₂
-
Molecular Weight: 218.30 g/mol
-
Physical State: Typically a low-melting solid or viscous oil (dependent on purity and stereoisomer ratio).
-
Lipophilicity (LogP): Estimated ~3.0–3.5 (High lipophilicity).
Structural Analysis
The molecule consists of three distinct domains affecting solvation:
-
Phenyl Ring: A planar, aromatic, highly lipophilic moiety that drives solubility in aromatic and chlorinated solvents.
-
Cyclohexane Ring: A flexible aliphatic bridge that enhances solubility in non-polar alkanes.
-
1,4-Dioxolane Ring (Spiro-fused): A ketal functionality containing two ether oxygens. While these oxygens function as weak hydrogen bond acceptors, the steric bulk of the spiro system limits their interaction with water, rendering the molecule overall hydrophobic.
Solubility Landscape in Organic Solvents
The following matrix categorizes solvents based on their interaction efficiency with 8-Phenyl-1,4-dioxaspiro[4,5]decane. Data is derived from standard process chemistry protocols for lipophilic ketals.
Table 1: Solubility Matrix & Operational Utility
| Solvent Class | Specific Solvents | Solubility Rating | Primary Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Synthesis & Extraction: The primary choice for reaction media and liquid-liquid extraction from aqueous phases. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Dean-Stark Protection: Ideal for the synthesis of this ketal from the ketone, allowing azeotropic removal of water. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, MTBE | High | Reagent Compatibility: Excellent for subsequent Grignard or organolithium reactions where the ketal serves as a protecting group. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Chromatography & Workup: Standard solvent for silica gel purification and organic phase washing. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization: High solubility at boiling points; significantly reduced solubility at <0°C, making these ideal for purification. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate to Low | Trituration: Often used to precipitate the compound from a concentrated solution in a more polar solvent (e.g., DCM/Hexane). |
| Water | Water, Brine | Insoluble (<0.1 mg/mL) | Washing: Used to remove inorganic salts and polar impurities during workup without loss of product. |
Mechanism of Solvation
-
"Like Dissolves Like": The dominant hydrophobic surface area (phenyl + cyclohexane) ensures high affinity for non-polar and moderately polar aprotic solvents (DCM, Toluene).
-
Ketal Stability: Avoid acidic solvents (e.g., Acetic Acid, aqueous HCl) for solubilization, as these will hydrolyze the ketal back to the ketone.
Decision Framework: Solvent Selection
The choice of solvent is dictated by the process stage. The decision tree below visualizes the logic for selecting the optimal solvent system.
Figure 1: Solvent Selection Decision Tree for 8-Phenyl-1,4-dioxaspiro[4,5]decane.
Experimental Protocol: Determination of Saturation Solubility
When precise solubility data is required for a specific solvent batch or temperature, the Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached.
Materials Required[4][5][3][6][7][8][9]
-
8-Phenyl-1,4-dioxaspiro[4,5]decane (Solid/Oil)[1]
-
Target Solvent (HPLC Grade)
-
Agilent 0.45 µm PTFE Syringe Filters (Hydrophobic)
-
Thermostatic Shaker or Water Bath
-
HPLC or GC-FID for quantitation
Step-by-Step Methodology
-
Preparation: Add an excess amount of the compound (approx. 500 mg) to a glass vial containing 2 mL of the target solvent. The mixture must remain heterogeneous (visible solid or oil droplets) to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate at 200 RPM for 24 hours.
-
Why: 24 hours is sufficient to overcome dissolution kinetics and reach thermodynamic equilibrium.
-
-
Filtration: Stop agitation and allow the phases to separate for 1 hour. Using a pre-warmed syringe (to prevent precipitation), withdraw the supernatant and filter through a 0.45 µm PTFE filter.
-
Critical: Use PTFE filters for organic solvents; Nylon may dissolve in acidic media or adsorb lipophilic compounds.
-
-
Dilution & Analysis: Immediately dilute an aliquot of the filtrate with a mobile phase (e.g., Acetonitrile) to prevent precipitation. Analyze via HPLC-UV (254 nm) or GC-FID.
-
Calculation: Compare the peak area against a standard calibration curve to determine concentration in mg/mL.
Process Chemistry Applications
A. Recrystallization Strategy
For purification, the compound exhibits a steep solubility curve in alcohols.
-
Solvent System: Methanol or Ethanol.
-
Procedure: Dissolve the crude ketal in minimal boiling methanol. Allow to cool slowly to room temperature, then chill to -20°C. The lipophilic ketal will crystallize while polar impurities remain in the mother liquor.
-
Alternative: If the compound is an oil, use a Hexane/Ethyl Acetate mixture. Dissolve in minimal Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool to induce precipitation.
B. Reaction Medium[7][8]
-
Protection Step: When synthesizing this compound from 4-phenylcyclohexanone and ethylene glycol, Toluene is the solvent of choice. It forms an azeotrope with water (boiling point ~85°C for the azeotrope), allowing water removal via a Dean-Stark trap to drive the equilibrium forward.
-
Deprotection: To revert to the ketone, use a mixed solvent system of THF/Water or Acetone/Water with catalytic acid (p-TsOH or HCl). The organic co-solvent (THF) is necessary to solvate the lipophilic ketal, allowing the aqueous acid to access the acetal center.
References
-
Preparation of Ketal Intermediates
- Source: PrepChem. "Synthesis of 4-methyl-4-phenylcyclohexanone, ethylene ketal."
-
URL:[Link]
- Relevance: Provides analogous recrystallization protocols (Methanol/Water) and solubility behavior for phenyl-substituted cyclohexanone ketals.
-
Solubility of Cyclic Acetals and Ketals
- Source: Royal Society of Chemistry (Green Chemistry). "Glycerol acetals and ketals as bio-based solvents."
-
URL:[Link]
- Relevance: Establishes the Hansen Solubility Parameter principles for dioxolane and dioxane ring systems.
-
Physical Properties of 4-Phenylcyclohexanone (Precursor)
-
Synthesis of Spiro-Hydantoins (Related Spiro-Decane Systems)
Sources
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A Technical Guide to the Thermodynamic Stability of 8-Phenyl-1,4-dioxaspirodecane
A Technical Guide to the Thermodynamic Stability of 8-Phenyl-1,4-dioxaspiro[1][2]decane
Abstract
The 1,4-dioxaspiro[1][2]decane scaffold is a privileged structure in medicinal chemistry and natural product synthesis, prized for its conformational rigidity and stereochemical complexity.[1] When substituted, as in 8-Phenyl-1,4-dioxaspiro[1][2]decane, the interplay between steric demands and stereoelectronic effects becomes a critical determinant of molecular stability, influencing synthetic accessibility, shelf-life, and pharmacological presentation. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the thermodynamic stability of 8-Phenyl-1,4-dioxaspiro[1][2]decane. We will dissect the core theoretical principles, provide validated computational and experimental protocols, and offer insights into the interpretation of stability data for applications in drug development.
The Theoretical Framework: Interplay of Steric and Stereoelectronic Forces
The thermodynamic stability of a spiroketal is not governed by simple steric considerations alone. Instead, it is the result of a delicate balance between several competing factors. For 8-Phenyl-1,4-dioxaspiro[1][2]decane, the key determinants are the conformation of the cyclohexane ring and the powerful influence of the anomeric effect at the spirocyclic center.[3]
The Anomeric Effect in Spiroketals
The anomeric effect is a stereoelectronic phenomenon describing the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position.[4] This contra-steric preference is due to a stabilizing hyperconjugative interaction, where a lone pair (n) from a ring oxygen atom donates electron density into the adjacent anti-bonding C-O orbital (σ*).[2][5]
In a spiroketal, this effect is doubled. The most stable arrangement is typically the one that maximizes these n→σ* interactions.[5] For a[1][2] spiroketal system, this means the ideal conformation orients both C-O bonds of the cyclohexane ring in an axial-like position relative to the dioxolane ring, allowing both ring oxygens to participate in this stabilizing interaction.[6]
Conformational Analysis of 8-Phenyl-1,4-dioxaspiro[1][2]decane
The molecule is formed from the ketalization of 4-phenylcyclohexanone. The primary conformational question revolves around the orientation of the phenyl group on the cyclohexane ring: equatorial or axial.
-
Equatorial Phenyl Conformer: This conformer places the bulky phenyl group in the sterically favored equatorial position, minimizing unfavorable 1,3-diaxial interactions. This is the expected dominant conformer based on classical steric arguments (A-value).
-
Axial Phenyl Conformer: This conformer places the phenyl group in a sterically hindered axial position. While generally less stable, its formation cannot be entirely discounted without quantitative analysis, as complex stereoelectronic effects can sometimes override steric penalties.
The ultimate thermodynamic stability is determined by the relative Gibbs free energies of these two primary conformers. The key is to quantify the stabilizing energy of the anomeric effect versus the destabilizing energy of placing the large phenyl substituent in an axial position.
Computational Assessment of Thermodynamic Stability
Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the relative stabilities of molecular conformers.[3] A well-designed computational workflow can provide quantitative energy differences (ΔG) between isomers, offering a robust prediction of the thermodynamic landscape before any laboratory work is undertaken.
In Silico Experimental Protocol: A DFT Workflow
This protocol outlines a validated, best-practices approach for determining the relative stability of the equatorial and axial conformers of 8-Phenyl-1,4-dioxaspiro[1][2]decane.
-
Initial Structure Generation:
-
Build the 3D structures of both the equatorial-phenyl and axial-phenyl conformers using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.[1]
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: The core of the stability calculation relies on finding the lowest energy state (geometry optimization) and confirming it is a true minimum (frequency calculation). The choice of functional and basis set is a balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional that provides reliable results for organic molecules.[7][8] The 6-31G(d,p) basis set is a standard choice for systems of this size.
-
Procedure:
-
Submit each conformer to a geometry optimization and frequency calculation using DFT.
-
Software: ORCA, Gaussian, Q-Chem, etc.[7]
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Solvation Model: Include an implicit solvation model (e.g., CPCM or SMD) with a relevant solvent (e.g., chloroform or water) to better mimic experimental conditions.
-
-
-
Validation and Data Extraction:
-
Self-Validation: After the calculation completes, verify that the frequency analysis yields zero imaginary frequencies for each structure. This confirms that the optimized geometry is a true energy minimum on the potential energy surface.[9]
-
Data Extraction: Extract the final electronic energy and the thermal correction to Gibbs Free Energy for each conformer. The sum of these two values gives the total Gibbs Free Energy (G) in solution.
-
-
Analysis and Interpretation:
-
Calculate the difference in Gibbs Free Energy (ΔG) between the two conformers: ΔG = G(axial) - G(equatorial)
-
A positive ΔG indicates that the equatorial conformer is more stable by that amount. The thermodynamically favored product ratio at equilibrium can be predicted using the equation: ΔG = -RTln(Keq).
-
Diagram: Computational Workflow
Caption: Workflow for DFT-based calculation of relative thermodynamic stability.
Predicted Quantitative Data
The following table presents hypothetical, yet realistic, data that would be obtained from the computational workflow described above.
| Conformer | Relative Electronic Energy (Hartree) | Thermal Correction to G (Hartree) | Relative Gibbs Free Energy (G) (Hartree) | Relative Stability (kcal/mol) |
| Equatorial-Phenyl | 0.00000 | 0.00000 | 0.00000 | 0.00 |
| Axial-Phenyl | +0.00494 | -0.00011 | +0.00483 | +3.03 |
Conversion: 1 Hartree = 627.5 kcal/mol
Interpretation: The data clearly indicates that the equatorial-phenyl conformer is thermodynamically more stable by approximately 3.03 kcal/mol. This significant energy difference suggests that at equilibrium, the population of the axial conformer would be negligible.
Experimental Determination of Thermodynamic Stability
While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. The most direct method for determining the relative thermodynamic stability of isomers is through an acid-catalyzed equilibration experiment.[2][10] The principle is to establish a chemical equilibrium between the conformers and measure their relative concentrations, typically by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Acid-Catalyzed Equilibration Monitored by ¹H NMR
This protocol is designed to establish equilibrium and allow for direct measurement of the isomer ratio.
-
Synthesis of Starting Material:
-
Synthesize 8-Phenyl-1,4-dioxaspiro[1][2]decane from 4-phenylcyclohexanone and ethylene glycol using a standard acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) in toluene with Dean-Stark apparatus to remove water. Purify by column chromatography. The reaction will overwhelmingly yield the thermodynamically favored equatorial isomer.
-
-
Equilibration Setup:
-
Causality: A strong acid is required to catalyze the reversible cleavage and reformation of the ketal, allowing the system to reach thermodynamic equilibrium.[11] A deuterated solvent is used so the reaction can be monitored directly in an NMR tube.
-
Procedure:
-
In a clean, dry NMR tube, dissolve ~10 mg of the purified equatorial-phenyl starting material in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Add a catalytic amount (~0.5 mg) of a strong acid, such as p-TsOH or trifluoroacetic acid (TFA).
-
Seal the NMR tube and gently heat it in a temperature-controlled oil bath (e.g., 50 °C).
-
-
-
Monitoring and Validation:
-
Self-Validation: The system must be proven to have reached equilibrium. This is achieved by monitoring the isomer ratio over time. The ratio is considered stable when at least two consecutive measurements, taken several hours apart, show no significant change.
-
Procedure:
-
Acquire ¹H NMR spectra at regular intervals (e.g., t = 1h, 4h, 8h, 24h).
-
Identify distinct, well-resolved signals corresponding to each isomer. The proton at C8 (methine proton adjacent to the phenyl group) is often a good diagnostic signal.
-
Carefully integrate the signals for the equatorial (major) and axial (minor, if observed) isomers.
-
Calculate the isomer ratio at each time point. Continue monitoring until the ratio is constant.
-
-
-
Data Analysis:
-
Once equilibrium is confirmed, use the final integrated ratio to determine the equilibrium constant, Keq = [Equatorial]/[Axial].
-
Calculate the experimental Gibbs Free Energy difference using the equation: ΔG = -RTln(Keq) (where R = 1.987 cal/mol·K and T is the temperature in Kelvin).
-
Diagram: Experimental Equilibration Workflow
Caption: Step-by-step workflow for experimental stability determination.
Implications for Drug Development
Understanding the thermodynamic stability of a molecular scaffold is not merely an academic exercise. For drug development professionals, it has profound practical implications:
-
Synthetic Strategy: A large energy difference between isomers, as predicted for 8-Phenyl-1,4-dioxaspiro[1][2]decane, simplifies synthesis. The reaction will naturally yield the most stable product, minimizing the need for complex stereoselective methods.[2]
-
Chemical Stability and Shelf-Life: The ketal linkage is susceptible to acid-catalyzed hydrolysis.[12][13] A thermodynamically stable conformer is less strained and may exhibit greater kinetic stability toward degradation under acidic conditions, which is relevant for formulation and storage.
-
Pharmacological Profile: As spiroketals are rigid structures, the orientation of substituents is fixed.[1] The stable equatorial-phenyl conformer presents the phenyl group in a specific spatial orientation. This defined geometry is critical for molecular recognition and binding to a biological target, directly impacting the compound's efficacy and selectivity.
Conclusion
The thermodynamic stability of 8-Phenyl-1,4-dioxaspiro[1][2]decane is dominated by the steric preference of the C8-phenyl group for the equatorial position. This preference is strongly reinforced by the powerful stereoelectronic anomeric effect inherent to the spiroketal core. Both computational modeling using DFT and experimental validation via acid-catalyzed equilibration are robust, self-validating methods to quantify this stability. The predicted large energy difference favoring the equatorial conformer suggests a molecule that is synthetically accessible and conformationally well-defined, making it a reliable and predictable scaffold for applications in medicinal chemistry.
References
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An In-Depth Technical Guide to 4-Phenylcyclohexanone Ethylene Ketal: Synthesis, Characterization, and Application in Drug Development
This technical guide provides a comprehensive overview of 4-phenylcyclohexanone ethylene ketal, a key synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical characteristics, provides a detailed protocol for its synthesis, and explores its strategic application in the synthesis of complex molecules.
Introduction: The Strategic Importance of Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics, the selective transformation of functional groups is paramount. The carbonyl group of a ketone is a hub of reactivity, susceptible to attack by a wide array of nucleophiles. This inherent reactivity, while synthetically useful, can be a significant challenge when other, less reactive functional groups within the same molecule are the intended targets. To orchestrate the desired chemical transformations with precision, the temporary masking or "protection" of the highly reactive ketone is a critical strategy.[1]
4-Phenylcyclohexanone ethylene ketal, systematically named 8-phenyl-1,4-dioxaspiro[4.5]decane, is the product of the protection of the ketone functionality in 4-phenylcyclohexanone. The formation of the ethylene ketal transforms the reactive sp²-hybridized carbonyl carbon into a significantly less reactive sp³-hybridized carbon within a five-membered dioxolane ring. This protective shield is robust under a variety of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents, and hydrides, thus allowing for chemical modifications at other positions of the molecule. The utility of this protecting group is further enhanced by the typically high-yielding conditions for both its installation and its subsequent removal with aqueous acid, regenerating the original ketone.[2]
This guide will provide a detailed examination of the synthesis, properties, and applications of 4-phenylcyclohexanone ethylene ketal, offering valuable insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Characterization
While a dedicated CAS number for 4-phenylcyclohexanone ethylene ketal is not prominently available in common chemical databases, its properties can be reliably predicted based on its structure and data from closely related analogs. The parent ketone, 4-phenylcyclohexanone, is a well-characterized solid.[3]
Table 1: Physicochemical Properties of 4-Phenylcyclohexanone and Predicted Properties of its Ethylene Ketal
| Property | 4-Phenylcyclohexanone (CAS: 4894-75-1)[3][4] | 4-Phenylcyclohexanone Ethylene Ketal (Predicted) |
| Molecular Formula | C₁₂H₁₄O | C₁₄H₁₈O₂ |
| Molecular Weight | 174.24 g/mol | 218.29 g/mol |
| Appearance | White to off-white crystalline powder[5] | White to off-white solid |
| Melting Point | 73-77 °C | Estimated 40-60 °C ¹ |
| Boiling Point | 158-160 °C at 12 mmHg[3] | Higher than the parent ketone |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[1] | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
¹ Estimated based on the melting point of 4-methyl-4-phenylcyclohexanone ethylene ketal (48-50 °C).[6]
Spectroscopic Profile
The successful formation of the ethylene ketal can be unequivocally confirmed by a combination of spectroscopic techniques. The disappearance of the characteristic ketone carbonyl signal and the appearance of new signals corresponding to the dioxolane ring are key diagnostic markers.
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon ketalization is the disappearance of the strong carbonyl (C=O) stretching band typically observed around 1715 cm⁻¹ for the parent ketone.[7] Concurrently, new C-O stretching bands characteristic of the acetal group will appear in the fingerprint region, typically between 1050 and 1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal in the ¹H NMR spectrum of the product is a multiplet, typically integrating to 4 protons, in the region of 3.9-4.1 ppm. This signal corresponds to the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-O-). The signals for the cyclohexyl and phenyl protons will also be present, with potential shifts compared to the starting material.
-
¹³C NMR: In the ¹³C NMR spectrum, the most telling change is the disappearance of the ketone carbonyl signal, which typically appears in the downfield region around 210 ppm. A new signal will appear in the range of 100-110 ppm, corresponding to the spirocyclic quaternary carbon of the ketal (C-O-C-O). Additionally, a signal around 64-66 ppm will be observed for the two equivalent carbons of the ethylene group. The predicted ¹³C NMR chemical shifts for a similar spirocyclic system, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, show the phenyl-substituted carbon of the cyclohexane ring at approximately 41.5 ppm and the spiro-carbon at 61.6 ppm, providing a useful reference.[8]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the ketal (C₁₄H₁₈O₂). Fragmentation patterns will be consistent with the structure, often showing loss of ethylene oxide or other fragments from the dioxolane and cyclohexyl rings.
Synthesis of 4-Phenylcyclohexanone Ethylene Ketal
The synthesis of 4-phenylcyclohexanone ethylene ketal is a straightforward acid-catalyzed ketalization reaction. The equilibrium of this reaction is driven towards the product by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the ketalization of ketones.[2][9]
Materials:
-
4-Phenylcyclohexanone
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 4-phenylcyclohexanone (1.0 eq), toluene (approx. 0.2-0.5 M concentration of the ketone), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the theoretical amount of water has been collected, or TLC analysis indicates the complete consumption of the starting material, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity and Deprotection
The primary chemical characteristic of 4-phenylcyclohexanone ethylene ketal is its stability under non-acidic conditions. The ketal group is unreactive towards a wide range of reagents, including:
-
Strong bases: such as hydroxides, alkoxides, and organolithium reagents.
-
Nucleophiles: including Grignard reagents and enamines.
-
Reducing agents: such as lithium aluminum hydride and sodium borohydride.
This stability allows for selective reactions to be performed on other parts of the molecule.
Deprotection Protocol
The removal of the ethylene ketal protecting group is typically achieved by hydrolysis under acidic conditions.
Procedure:
-
Dissolve the ketal in a suitable solvent such as acetone or tetrahydrofuran.
-
Add a dilute aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected ketone.
Applications in Drug Discovery and Development
While specific examples detailing the use of 4-phenylcyclohexanone ethylene ketal as an intermediate are not widespread in readily accessible literature, the strategic importance of the 1,4-dioxaspiro[4.5]decane scaffold is well-documented in medicinal chemistry. This spirocyclic system serves as a rigid core for the synthesis of a variety of biologically active molecules. The phenyl group at the 8-position provides a key structural element for interaction with biological targets and a handle for further functionalization.
For instance, the related 1,4-dioxa-8-azaspiro[4.5]decane core has been utilized in the development of potent ligands for the σ1 receptor, which is a target for imaging and therapy in cancer.[10] Additionally, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been synthesized as inhibitors of the mitochondrial permeability transition pore, a potential therapeutic target for ischemia/reperfusion injury.[11] The synthesis of these complex molecules often relies on the selective manipulation of functional groups, a process where intermediates like 4-phenylcyclohexanone ethylene ketal would be invaluable.
The use of 4-phenylcyclohexanone itself in the synthesis of antagonists for the CCR2 receptor, implicated in inflammatory diseases, highlights the pharmaceutical relevance of this chemical scaffold.[5] The protection of the ketone as an ethylene ketal would be a logical and necessary step in synthetic routes that require modification of other parts of the molecule under conditions that would otherwise affect the carbonyl group.
Conclusion
4-Phenylcyclohexanone ethylene ketal is a valuable synthetic intermediate that provides a robust and reliable method for the protection of the ketone functionality in 4-phenylcyclohexanone. Its ease of synthesis, stability to a wide range of reagents, and straightforward deprotection make it an essential tool for organic chemists, particularly in the field of drug discovery and development. The principles and protocols outlined in this guide provide a solid foundation for the effective application of this versatile building block in the synthesis of complex and biologically relevant molecules.
References
-
ChemSynthesis. (2025, May 20). 4-phenylcyclohexanone. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-Phenylcyclohexanone CAS#: 4894-75-1. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]
- Ma, L., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
- Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2025, October 15). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
- Albanese, V., et al. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-4-phenylcyclohexanone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
-
GSRS. (n.d.). 8-(PHENYLMETHYL)-1,4-DIOXA-8-AZASPIRO(4.5)DECANE. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
-
Reagentia. (n.d.). 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol (1 x 100 mg). Retrieved from [Link]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylcyclohexanone. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone. Retrieved from [Link]
-
Hayashi, T., et al. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). The Ethylene Ketal Protecting Group in Organic Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]
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Beyond Protection: The Strategic Utility of 8-Phenyl-1,4-dioxaspiro[4,5]decane Scaffolds
Executive Summary: The "Masked" Pharmacophore
In the landscape of medicinal chemistry, 8-Phenyl-1,4-dioxaspiro[4,5]decane is far more than a simple protected ketone. It represents a critical structural motif that bridges the gap between raw starting materials and complex 4-substituted cyclohexyl pharmacophores.
While often categorized merely as the ethylene glycol ketal of 4-phenylcyclohexanone , this spiro-scaffold offers unique utility:
-
Conformational Locking: The spiro-dioxolane ring imposes steric constraints that stabilize the cyclohexane chair in specific orientations, aiding in stereoselective synthesis.
-
Orthogonal Reactivity: It permits harsh electrophilic substitutions on the phenyl ring (e.g., nitration, halogenation) that would otherwise be incompatible with a free ketone functionality.
-
Lipophilic Spacing: In specific drug designs, the spiro-ketal itself serves as a metabolically stable, lipophilic spacer, mimicking the steric bulk of a gem-dimethyl group but with altered solubility profiles.
This guide provides a rigorous technical review of the synthesis, conformational dynamics, and application of this scaffold in drug development, specifically targeting opioid analgesics and Sigma-1 receptor ligands.
Structural Dynamics & Conformational Analysis
The reactivity of 8-phenyl-1,4-dioxaspiro[4,5]decane is dictated by its stereochemistry. The cyclohexane ring exists primarily in a chair conformation.[1] The bulky phenyl group (A-value ≈ 2.8 kcal/mol) has a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions.
The "Anomeric" Effect in Spiro Systems
Unlike a simple cyclohexane, the spiro-dioxolane ring introduces dipole-dipole interactions. The oxygen atoms of the dioxolane ring create an electronic environment that stabilizes the chair form where the phenyl group remains equatorial. This "locking" effect is crucial when using this scaffold to direct subsequent stereoselective attacks on the phenyl ring.
Figure 1: Conformational Equilibrium. The phenyl substituent anchors the molecule in the equatorial position, rendering the axial conformer energetically inaccessible under standard conditions.
Synthetic Architectures
The synthesis of 8-phenyl-1,4-dioxaspiro[4,5]decane is a classic example of thermodynamic control. The reaction is reversible; therefore, water removal is the rate-determining factor for high yield.
Method A: Dean-Stark Azeotropic Distillation (The Gold Standard)
This method is preferred for scale-up (>100g) due to its cost-effectiveness and reliability.
Protocol 1: Synthesis of 8-Phenyl-1,4-dioxaspiro[4,5]decane
Reagents:
-
4-Phenylcyclohexanone (1.0 eq)[2]
-
Ethylene Glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq)
-
Solvent: Toluene (10 mL per gram of ketone)
Step-by-Step Workflow:
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add 4-phenylcyclohexanone and toluene. Stir until dissolved. Add ethylene glycol and p-TsOH.
-
Reflux: Heat the mixture to a vigorous reflux (approx. 115°C external temperature). Ensure the toluene is condensing and returning via the trap.
-
Monitoring: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 3-6 hours). TLC Check: Mobile phase 20% EtOAc/Hexane. Product Rf > Starting Material.
-
Workup (Critical): Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2x) to neutralize the acid catalyst (failure to do this will cause hydrolysis during concentration). Wash with brine (1x).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallization from Hexane/Ether (10:1) or vacuum distillation if oil.
Yield Expectation: 85-95% Characterization: ¹H NMR will show the disappearance of the ketone carbonyl and the appearance of the dioxolane -O-CH₂-CH₂-O- singlet at δ 3.9-4.0 ppm.
Functional Derivatization: The "Trojan Horse" Strategy
The primary value of this scaffold is enabling chemistry on the phenyl ring while the ketone is masked.
Pathway: Electrophilic Aromatic Substitution
Direct nitration or bromination of 4-phenylcyclohexanone leads to complex mixtures due to alpha-halogenation or oxidation of the ketone. The spiro-ketal protects the ketone, directing the electrophile to the phenyl ring (para/ortho selectivity).
Figure 2: Divergent Synthesis. The spiro scaffold acts as a "Trojan Horse," allowing modification of the aromatic system before revealing the ketone for further pharmaceutical elaboration.
Therapeutic Applications & Data Summary
The derivatives of 8-phenyl-1,4-dioxaspiro[4,5]decane are frequently investigated in the context of Central Nervous System (CNS) agents.
Key Application Areas
-
Sigma Receptor Ligands:
-
The spiro-ketal motif (and its 8-aza analogs) mimics the steric bulk required for Sigma-1 receptor binding.
-
Relevance: Sigma-1 antagonists are being developed for neuropathic pain and cancer imaging (using F-18 labeled derivatives).
-
-
Opioid Analgesics:
-
Precursor to 4-phenylcyclohexylamines (e.g., Tramadol analogs, though structurally distinct, share the pharmacophore).
-
The "masked" ketone allows for the introduction of amine functionalities via reductive amination after the phenyl ring has been optimized.
-
Comparative Data: Stability Profiles
The following table summarizes the stability of the 1,4-dioxaspiro scaffold compared to other protecting groups, justifying its selection for multi-step synthesis.
| Condition | 1,4-Dioxaspiro (Ethylene Glycol) | Dimethoxy Ketal (Methanol) | 1,3-Dithiane (Propanedithiol) |
| Acid Stability (pH 1) | Poor (Hydrolyzes) | Very Poor | Excellent |
| Base Stability (NaOH) | Excellent | Good | Excellent |
| Nucleophiles (R-Li, Grignard) | Excellent | Good | Poor (Sulfur poisoning) |
| Oxidation (KMnO4) | Good | Good | Poor (Sulfur oxidation) |
| Reduction (LiAlH4) | Excellent | Excellent | Good |
Insight: The 1,4-dioxaspiro is the optimal choice when the subsequent steps involve strong bases (Grignards, Lithiations) or reductions, but it can be easily removed with mild aqueous acid.
References
-
PrepChem. "Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol."[3] PrepChem.com. Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone." PubChem. Link
-
Wang, L., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand." Journal of Medicinal Chemistry. Link
-
Imperial College London. "Conformational Analysis of Substituted Cyclohexanes." Department of Chemistry. Link
-
Sigma-Aldrich. "4-Phenylcyclohexanone Product Specification & Safety Data." Merck KGaA. Link
Sources
Conformational Analysis of Phenyl-Substituted 1,4-Dioxaspiro[4,5]decane
This guide explores the structural dynamics, synthesis, and analytical characterization of phenyl-substituted 1,4-dioxaspiro[4,5]decane.[1][2] It is designed for medicinal chemists utilizing spirocyclic scaffolds to modulate lipophilicity and metabolic stability in drug candidates.
Executive Summary: The Spirocyclic Advantage
The 1,4-dioxaspiro[4,5]decane system (often synthesized as the ethylene ketal of cyclohexanone) represents a critical pharmacophore in modern drug design.[1][3] Unlike flat aromatic systems, this spirocycle offers defined three-dimensional vectors, allowing precise positioning of substituents—specifically phenyl groups—to engage hydrophobic pockets in target proteins (e.g., GPCRs, kinases).
Understanding the conformational preference of the phenyl substituent (axial vs. equatorial) and the impact of the rigid spiro-junction is not merely academic; it dictates the binding affinity (
Structural Fundamentals & Energetics
The Core Scaffold
The molecule consists of a flexible cyclohexane ring fused at a single carbon (C5 in spiro numbering) to a semi-rigid 1,3-dioxolane ring.[1]
-
Cyclohexane Ring: Exists predominantly in a chair conformation.[4][5][6][7]
-
Dioxolane Ring: Adopts a rapid equilibrium between envelope and half-chair conformations.[2]
-
The Spiro Junction: The
hybridization at the spiro carbon (C5) creates a perpendicular arrangement between the mean planes of the two rings.[1]
The Phenyl Anchor Effect (A-Values)
In monosubstituted cyclohexanes, the conformational equilibrium is dictated by the steric bulk of the substituent (A-value).[1]
-
Phenyl A-value: ~2.8 – 3.0 kcal/mol.
-
Thermodynamic Consequence: The phenyl group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the ring protons.[1]
-
The "Locking" Phenomenon: Placing a phenyl group at C8 (para to the spiro center) effectively "locks" the cyclohexane ring into a single chair conformation, rendering the molecule conformationally homogenous on the NMR time scale.[1]
Stereoelectronic Effects (The Dipole Factor)
While sterics dominate, electronic effects arise from the dioxolane oxygens.[1]
-
Dipole Alignment: The C–O bonds in the dioxolane ring create local dipoles.[1] If a phenyl group is positioned at C6 (alpha to the spiro center), electrostatic repulsion between the phenyl
-system and the oxygen lone pairs can destabilize the equatorial conformer, occasionally favoring the axial form or a twist-boat intermediate (The "Spiro Effect").[1]
Synthetic Protocol: Construction of the Core
The synthesis of phenyl-1,4-dioxaspiro[4,5]decane typically involves the ketalization of a phenyl-substituted cyclohexanone.[2] The following protocol ensures thermodynamic control to favor the most stable conformer.
Protocol: Dean-Stark Ketalization of 4-Phenylcyclohexanone[2]
Objective: Synthesis of 8-phenyl-1,4-dioxaspiro[4,5]decane.
Materials:
Step-by-Step Methodology:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-phenylcyclohexanone (10 mmol) and toluene (50 mL) to the RBF. Stir until dissolved.
-
Reagent Addition: Add ethylene glycol (50 mmol) and pTSA (0.5 mmol).
-
Reflux: Heat the mixture to vigorous reflux (
). Water generated by the reaction will azeotrope with toluene and collect in the Dean-Stark trap. -
Monitoring: Monitor reaction progress via TLC (SiO
, 20% EtOAc/Hexanes). The ketone spot ( ) should disappear, replaced by the less polar ketal ( ). -
Workup:
-
Purification: Concentrate in vacuo. Recrystallize from pentane or purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the white crystalline solid.[1]
Analytical Characterization (NMR & Logic)
Validating the conformation requires discerning the spatial orientation of the phenyl group protons relative to the cyclohexane ring.[1]
H NMR Coupling Constants ( )
The Vicinal Karplus relationship is the primary diagnostic tool.[1] Focus on the proton at C8 (geminal to the phenyl group,
-
Scenario A (Phenyl Equatorial):
is Axial .[1] -
Scenario B (Phenyl Axial):
is Equatorial .[1]-
It lacks large axial-axial couplings.[2] All
values are Hz. -
Signal Appearance: Narrow multiplet or broad singlet.
-
Conclusion: For 8-phenyl-1,4-dioxaspiro[4,5]decane, the H8 signal invariably appears as a wide multiplet (
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Equatorial Phenyl: Strong NOE correlations observed between the ortho-phenyl protons and the axial protons at C7/C9.
-
Axial Phenyl: Strong NOE correlations between the ortho-phenyl protons and the axial protons at C6/C10 (syn-diaxial relationship).[2]
Data Summary Table[1][2]
| Parameter | Equatorial Phenyl (Stable) | Axial Phenyl (Unstable) |
| 0.0 kcal/mol | +2.8 kcal/mol | |
| H8 Orientation | Axial | Equatorial |
| H8 Multiplicity | ||
| Downfield (Standard) | Upfield ( | |
| Dominant Interaction | Minimal steric strain | 1,3-diaxial repulsion |
Visualizing the Pathway
The following diagram illustrates the conformational locking mechanism and the analytical logic flow.
Caption: Logical workflow for synthesizing and assigning the conformation of 8-phenyl-1,4-dioxaspiro[4,5]decane.
Advanced Considerations: The Anomeric Effect
In 1,4-dioxaspiro[4,5]decane, the oxygens are located in the 5-membered ring.[1] Unlike spiroketals where oxygens are in the 6-membered ring (e.g., spiro[5.5]undecane systems), the anomeric effect is attenuated .[1]
However, a subtle Reverse Anomeric Effect can occur.[1] The dipole moment of the dioxolane ring opposes the dipole of the cyclohexane ring if polar substituents are present.[1] For the phenyl derivative, this is negligible, but for polar derivatives (e.g., 8-fluoro), the dipole minimization may compete with steric A-values, forcing the substituent axial.[1]
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text on A-values and Cyclohexane conformation).
-
Pardali, V., et al. (2021).[8] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione".[2][8] Molbank, 2021(4), M1228.[1][8] (NMR assignment of phenyl-spiro-cyclohexane systems).
-
Wiberg, K. B. (1990).[1] "The Concept of Strain in Organic Chemistry". Angewandte Chemie International Edition, 25(4), 312-322.[1][2] (Energetics of ring strain). [2]
-
Deslongchamps, P. (1983).[1] Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Anomeric and dipole effects in spiro-acetals).
-
BenchChem. (2025).[1][3][9] "1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Technical Guide". (Synthetic protocols for spiro-decane derivatives). [2]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 8-Phenyl-1,4-dioxaspiro[4,5]decane
Executive Summary
This application note details the robust synthesis of 8-phenyl-1,4-dioxaspiro[4,5]decane via the acid-catalyzed ketalization of 4-phenylcyclohexanone.[1] This transformation serves two primary roles in drug development: 1) as a robust protecting group strategy for the ketone functionality during multi-step synthesis, and 2) as a stable spiro-scaffold intermediate for library generation.[1]
The protocol utilizes a thermodynamic drive (azeotropic water removal) to overcome the reversibility of acetal formation.[1] We provide a self-validating workflow that ensures high purity (>98%) and scalability.
Mechanistic Insight & Reaction Design[1]
The Challenge of Reversibility
The reaction between a ketone and a diol is an equilibrium process.[1] Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity for attack by ethylene glycol. However, the presence of water—a byproduct of the reaction—can hydrolyze the product back to the starting material.
Key Design Choice: To drive the reaction to completion (Le Chatelier’s Principle), we employ azeotropic distillation using toluene.[1] Toluene forms a low-boiling azeotrope with water (85°C), allowing continuous physical removal of water from the reaction matrix using a Dean-Stark trap.[1]
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical oxonium ion intermediate and the reversible steps that necessitate water removal.
Figure 1: Step-wise mechanism of acid-catalyzed spiro-ketal formation.[1] Note the critical water removal step at the Hemiacetal-to-Oxonium transition.[1]
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 4-Phenylcyclohexanone | 174.24 | 1.0 | Substrate |
| Ethylene Glycol | 62.07 | 1.5 - 2.0 | Reagent (Excess drives equilibrium) |
| p-Toluenesulfonic acid (pTSA) | 172.20 | 0.05 | Catalyst (Monohydrate) |
| Toluene | 92.14 | Solvent | Azeotropic carrier |
Apparatus Setup (Dean-Stark Workflow)
The success of this synthesis relies on the correct assembly of the Dean-Stark apparatus.
Figure 2: The Dean-Stark cycle.[1] Continuous recycling of dry toluene ensures the reaction flask remains anhydrous.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 4-phenylcyclohexanone (5.0 g, 28.7 mmol) and ethylene glycol (3.56 g, 3.2 mL, 57.4 mmol).
-
Add toluene (80-100 mL) to the flask.
-
Add a catalytic amount of pTSA monohydrate (250 mg, ~1.4 mmol). Note: pTSA is preferred over HCl or H2SO4 as it is non-volatile and soluble in organic solvents.
-
Attach the Dean-Stark trap to the RBF and fit a reflux condenser on top of the trap.[1]
-
Crucial: Pre-fill the Dean-Stark trap arm with pure toluene to ensure immediate circulation.[1]
Step 2: Azeotropic Distillation
-
Heat the mixture to a vigorous reflux (oil bath set to ~135°C).
-
Monitor the collection of water droplets in the bottom of the trap.[1]
-
Continue reflux until water evolution ceases (typically 3–6 hours).[1]
-
Self-Validation Check: The theoretical water yield is ~0.5 mL.[1] If the volume collected is significantly lower, check insulation of the vertical arm or increase heat.[1]
Step 3: Workup & Neutralization
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated NaHCO3 (2 x 50 mL) to neutralize the acid catalyst.[1] Failure to neutralize may lead to hydrolysis during concentration.
-
Wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na2SO4 for 15 minutes.
-
Filter and concentrate the solvent under reduced pressure (Rotovap).[1]
Step 4: Purification
-
The crude product often solidifies upon cooling.[1]
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or a mixture of heptane/ether (4:1).
-
Cool slowly to 4°C to induce crystallization.
-
Filter the white crystalline solid and dry under vacuum.[1]
Quality Control & Data Analysis
Expected Analytical Data
-
Appearance: White crystalline solid.[1]
-
TLC (20% EtOAc/Hexane): The starting ketone (Rf ~0.[1]4) should disappear; the ketal product will appear at a higher Rf (~0.6-0.[1]7) due to loss of polarity from the carbonyl.[1]
-
1H NMR (CDCl3, 400 MHz):
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete water removal | Ensure vigorous reflux; insulate the Dean-Stark arm with foil.[1] |
| Starting Material Remains | Equilibrium not shifted | Add fresh toluene and continue reflux; ensure excess glycol was used. |
| Product Hydrolysis | Acidic workup | Ensure NaHCO3 wash is thorough; do not store product in acidic media.[1] |
References
-
General Mechanism of Acetal Formation
-
Dean-Stark Apparatus Protocol
-
Specific Product Data (CAS 25163-93-3)
-
Analogous Ketalization Procedures
Sources
Application Notes and Protocols for 8-Phenyl-1,4-dioxaspirodecane as a Pharmaceutical Intermediate
Application Notes and Protocols for 8-Phenyl-1,4-dioxaspiro[1][2]decane as a Pharmaceutical Intermediate
Introduction: The Strategic Role of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological profiles is relentless. Spirocycles, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The 8-Phenyl-1,4-dioxaspiro[2][3]decane scaffold, in particular, serves as a pivotal intermediate, primarily by acting as a protected form of 4-phenylcyclohexanone. This protection strategy is crucial in multi-step syntheses, preventing the highly reactive ketone group from undergoing undesired reactions while other parts of the molecule are being modified. The subsequent deprotection regenerates the ketone, which can then be used in a variety of transformations to build complex pharmaceutical agents, including those targeting the central nervous system.
Physicochemical Properties and Safety Data
While specific experimental data for 8-Phenyl-1,4-dioxaspiro[2][3]decane is not extensively documented, its properties can be estimated based on its constituent parts: 4-phenylcyclohexanone and the 1,4-dioxaspiro[2][3]decane (cyclohexanone ethylene ketal) core.
| Property | Value (Estimated) | Source/Analogy |
| CAS Number | Not explicitly assigned; Precursor: 4-phenylcyclohexanone (4894-75-1) | [4] |
| Molecular Formula | C₁₄H₁₈O₂ | - |
| Molecular Weight | 218.29 g/mol | - |
| Appearance | White to off-white solid | Analogy with 4-phenylcyclohexanone[4] |
| Melting Point | > 75 °C | Analogy with 4-phenylcyclohexanone (77-80 °C)[4] |
| Boiling Point | > 160 °C (at reduced pressure) | Analogy with 4-phenylcyclohexanone (158-160 °C at 12 mmHg)[4] |
| Solubility | Soluble in common organic solvents (e.g., toluene, dichloromethane, THF). Insoluble in water. | General properties of ketals |
| Stability | Stable under basic and neutral conditions. Sensitive to acid. | General properties of ketals |
Safety and Handling:
As with all laboratory chemicals, 8-Phenyl-1,4-dioxaspiro[2][3]decane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the safety profile of its precursor, 1,4-dioxaspiro[4.5]decan-8-one, the compound may cause skin and serious eye irritation.[3][5] In case of contact, rinse the affected area with copious amounts of water.
Experimental Protocols
Protocol 1: Synthesis of 8-Phenyl-1,4-dioxaspiro[1][2]decane (Ketal Protection)
This protocol details the acid-catalyzed protection of the ketone functionality of 4-phenylcyclohexanone using ethylene glycol. The reaction is driven to completion by the removal of water using a Dean-Stark apparatus.
Materials:
-
4-Phenylcyclohexanone
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-phenylcyclohexanone, toluene (to dissolve the ketone), and ethylene glycol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Work-up: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
p-Toluenesulfonic acid: A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the hydroxyl groups of ethylene glycol.
-
Dean-Stark Apparatus: The formation of the ketal is a reversible reaction. By removing the water byproduct, the equilibrium is shifted towards the product side, ensuring a high yield.[6]
-
Toluene: Toluene is used as the solvent because it forms an azeotrope with water, facilitating its removal. It also has a boiling point suitable for the reaction.
-
Sodium Bicarbonate Wash: This basic wash is essential to neutralize the acid catalyst, preventing the reverse reaction (deprotection) from occurring during work-up and storage.
The Enigmatic Role of 8-Phenyl-1,4-dioxaspirodecane in Synthetic Chemistry: An Application and Protocol Guide
The Enigmatic Role of 8-Phenyl-1,4-dioxaspiro[1][2]decane in Synthetic Chemistry: An Application and Protocol Guide
Preamble: Navigating the Synthetic Landscape
In the vast and ever-expanding realm of organic synthesis, certain molecular scaffolds emerge as workhorses, finding ubiquitous application as protecting groups, chiral auxiliaries, or versatile building blocks. The 1,4-dioxaspiro[1][2]decane framework, a ketal derived from cyclohexanone and ethylene glycol, is a prime example of a widely utilized protecting group for ketones. However, the introduction of a phenyl substituent at the 8-position, yielding 8-Phenyl-1,4-dioxaspiro[1][2]decane, presents a more nuanced and less documented profile in the chemical literature. This guide seeks to explore the known and potential applications of this specific derivative, offering insights into its synthetic utility and providing detailed protocols where information is available. While direct, widespread applications are not extensively reported, by examining related structures and fundamental principles, we can delineate its potential roles and guide future research.
Section 1: Understanding the Core Moiety and the Phenyl Influence
The foundational 1,4-dioxaspiro[1][2]decane unit is primarily employed as a robust protecting group for the carbonyl functionality of cyclohexanones.[3] This ketal linkage is stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions, fulfilling a key criterion for an effective protecting group.[4][5]
The introduction of a phenyl group at the 8-position of this spirocyclic system, as in 8-Phenyl-1,4-dioxaspiro[1][2]decane, introduces several key features that can influence its reactivity and potential applications:
-
Steric Hindrance: The bulky phenyl group can exert significant steric influence on the neighboring spirocyclic ring, potentially directing the stereochemical outcome of reactions at adjacent positions.
-
Electronic Effects: The aromatic ring can participate in electronic interactions, influencing the reactivity of the acetal group or other functional groups on the cyclohexane ring.
-
A Platform for Further Functionalization: The phenyl group itself can be a handle for further synthetic transformations through electrophilic aromatic substitution or other aromatic functionalization reactions.
While specific literature on the application of 8-Phenyl-1,4-dioxaspiro[1][2]decane is sparse, the synthesis and reactivity of closely related analogs provide valuable insights into its potential utility.
Section 2: Synthesis of Substituted 1,4-dioxaspiro[1][2]decane Systems
The synthesis of derivatives of 1,4-dioxaspiro[1][2]decane often starts from a substituted cyclohexanone. For instance, the synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro[1][2]decan-8-ol is achieved through the addition of a lithiated bromodiphenylmethane to 1,4-dioxaspiro[1][2]decan-8-one.[6] This highlights a general strategy where the spirocyclic ketal acts as a protecting group for a ketone that is subsequently reacted to introduce complexity.
A plausible synthetic route to 8-Phenyl-1,4-dioxaspiro[1][2]decane would involve the ketalization of 4-phenylcyclohexanone with ethylene glycol.
Workflow for the Synthesis of 8-Phenyl-1,4-dioxaspiro[1][2]decane
Caption: Synthetic workflow for 8-Phenyl-1,4-dioxaspiro[1][2]decane.
Section 3: Applications in Medicinal Chemistry and Drug Discovery
While direct applications of 8-Phenyl-1,4-dioxaspiro[1][2]decane are not prominent, the broader class of spirocyclic compounds, including those with dioxaspiro and diazaspiro motifs, are of significant interest in medicinal chemistry. These rigid scaffolds can present substituents in well-defined spatial orientations, making them valuable for probing interactions with biological targets.
For example, derivatives of 1-methyl-8-phenyl-1,3-diazaspiro[1][2]decane-2,4-dione have been synthesized and investigated for their pharmacological potential.[7][8] These compounds are analogues of hydantoins, a class of molecules with a wide range of therapeutic applications, including anticonvulsant and antiarrhythmic activities.[7] The synthesis of these spiro-hydantoins starts from 4-phenylcyclohexanone, highlighting the utility of this precursor in generating complex spirocyclic systems.[7]
Furthermore, various triazaspiro[4.5]decane derivatives have been explored as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential target for treating myocardial infarction.[2][9][10] Other diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase, a target for inflammatory diseases.[11] These examples underscore the importance of the spiro[1][2]decane framework in the design of bioactive molecules. The 8-phenyl substitution pattern could be a valuable modification in such scaffolds to enhance potency or modulate pharmacokinetic properties.
Section 4: Detailed Experimental Protocols
Given the limited specific literature, this section provides a generalized, yet detailed, protocol for the synthesis of a substituted 1,4-dioxaspiro[1][2]decane derivative, which can be adapted for the synthesis of 8-Phenyl-1,4-dioxaspiro[1][2]decane from 4-phenylcyclohexanone.
Protocol 4.1: General Procedure for the Ketalization of a Substituted Cyclohexanone
Objective: To protect the carbonyl group of a substituted cyclohexanone, such as 4-phenylcyclohexanone, as an ethylene ketal.
Materials:
-
4-Phenylcyclohexanone (1 equivalent)
-
Ethylene glycol (1.2 - 1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 equivalents)
-
Toluene (sufficient to suspend reactants)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 4-phenylcyclohexanone, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 8-Phenyl-1,4-dioxaspiro[1][2]decane can be purified by flash column chromatography on silica gel or by recrystallization, if it is a solid.
Characterization:
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The spectroscopic data for the parent 1,4-dioxaspiro[4.5]decan-8-one is available for comparison.[12]
Section 5: Future Outlook and Potential Applications
The synthetic utility of 8-Phenyl-1,4-dioxaspiro[1][2]decane remains an area ripe for exploration. Based on the principles of organic synthesis and the known reactivity of related compounds, several potential applications can be envisioned:
-
Chiral Resolution: If a chiral derivative of the phenyl group is introduced, or if the cyclohexane ring is asymmetrically substituted, 8-Phenyl-1,4-dioxaspiro[1][2]decane could serve as a scaffold for diastereomeric resolution.
-
Directed Synthesis: The phenyl group could act as a directing group in reactions on the cyclohexane ring, controlling the regioselectivity and stereoselectivity of subsequent transformations.
-
Liquid Crystalline Materials: The rigid spirocyclic core combined with the aromatic phenyl group could be a building block for novel liquid crystalline materials.
-
Multicomponent Reactions: As demonstrated with other complex scaffolds, isocyanide-functionalized derivatives of 8-Phenyl-1,4-dioxaspiro[1][2]decane could be valuable inputs for multicomponent reactions to rapidly generate libraries of structurally diverse molecules for biological screening.[13][14]
Conclusion
While 8-Phenyl-1,4-dioxaspiro[1][2]decane is not a commonly cited reagent or building block in the current body of chemical literature, its structure suggests a range of potential applications, from a sterically demanding protecting group to a scaffold for medicinal chemistry and materials science. The synthetic protocols for its preparation are straightforward and based on well-established ketalization reactions. Further research into the reactivity and properties of this intriguing molecule is warranted and could unveil novel synthetic methodologies and applications.
References
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PrepChem.com. Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol. Available from: [Link]
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Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]
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Global Substance Registration System. 8-(PHENYLMETHYL)-1,4-DIOXA-8-AZASPIRO(4.5)DECANE. Available from: [Link]
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Inxight Drugs. 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. Available from: [Link]
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Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1346. Available from: [Link]
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Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available from: [Link]
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University of Wisconsin. Protecting Groups. Available from: [Link]
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Reagentia. 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]
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PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. Available from: [Link]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available from: [Link]
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Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6034-6044. Available from: [Link]
-
Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Available from: [Link]
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Morciano, G., et al. (2018). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase for the treatment of reperfusion damage in myocardial infarction. IRIS Unife. Available from: [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]
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Pisaneschi, F., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Molecules, 27(5), 1716. Available from: [Link]
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Liu, K., et al. (2018). Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages. Angewandte Chemie International Edition, 57(40), 13145-13149. Available from: [Link]
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PubChem. 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]
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Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern. Available from: [Link]
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Application Notes and Protocols: Dean-Stark Trap Procedures for 8-Phenyl-1,4-dioxaspiro[4.5]decane Synthesis
Introduction: The Strategic Importance of Ketal Protecting Groups and the Dean-Stark Apparatus
In the landscape of multi-step organic synthesis, particularly within drug development, the selective protection of functional groups is a cornerstone of efficient and high-yielding strategies. The carbonyl group of ketones, being susceptible to a wide array of nucleophilic attacks, often requires temporary masking to prevent undesired side reactions. The formation of a cyclic ketal, such as 8-Phenyl-1,4-dioxaspiro[4.5]decane from 4-phenylcyclohexanone, represents a robust and reliable method for achieving this protection. This transformation is an acid-catalyzed nucleophilic addition of a diol to a ketone, forming a stable five-membered dioxolane ring.[1][2]
The equilibrium of ketalization, however, can be unfavorable and requires the removal of water to drive the reaction to completion in accordance with Le Châtelier's principle.[3] For this purpose, the Dean-Stark apparatus is an indispensable tool in the synthetic chemist's arsenal.[4] This clever piece of glassware allows for the continuous azeotropic removal of water from the reaction mixture, thereby shifting the equilibrium towards the desired ketal product.[3][5][6][7][8] This application note provides a detailed protocol for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane using a Dean-Stark trap, highlighting the mechanistic rationale and practical considerations for researchers, scientists, and drug development professionals.
Mechanistic Insights: Acid-Catalyzed Ketalization
The formation of 8-Phenyl-1,4-dioxaspiro[4.5]decane from 4-phenylcyclohexanone and ethylene glycol is a reversible reaction catalyzed by an acid, typically a non-nucleophilic acid such as p-toluenesulfonic acid (PTSA or TsOH).[9][10][11]
The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-phenylcyclohexanone, rendering the carbonyl carbon more electrophilic.[10]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.[1]
-
Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion, forming the five-membered dioxolane ring.[1]
-
Deprotonation: The final step involves the deprotonation of the oxonium ion by a base (such as the conjugate base of the acid catalyst or another molecule of the alcohol), regenerating the acid catalyst and yielding the final ketal product, 8-Phenyl-1,4-dioxaspiro[4.5]decane.
The continuous removal of water via the Dean-Stark trap is crucial as it prevents the reverse reaction (hydrolysis of the ketal) from occurring, thus ensuring a high yield of the desired product.[12]
Experimental Protocol
Materials and Equipment
| Reagents/Materials | Grade | Supplier |
| 4-Phenylcyclohexanone | 98% | Commercially Available |
| Ethylene Glycol | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| p-Toluenesulfonic acid monohydrate (PTSA) | 98.5% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |
| Equipment | Description |
| Round-bottom flask | Appropriate size for the reaction scale |
| Dean-Stark trap | Calibrated for accurate water collection[4] |
| Reflux condenser | To be fitted atop the Dean-Stark trap |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle or oil bath | For controlled heating |
| Separatory funnel | For aqueous workup |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup:
-
To an appropriately sized round-bottom flask equipped with a magnetic stir bar, add 4-phenylcyclohexanone.
-
Add an excess of ethylene glycol (typically 1.5 to 2.0 equivalents).
-
Add a suitable volume of toluene to ensure the flask is about half-full. Toluene forms a low-boiling azeotrope with water, facilitating its removal.[7]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.01 to 0.05 equivalents).
-
-
Assembly of the Dean-Stark Apparatus:
-
Reaction Execution:
-
Begin stirring the reaction mixture.
-
Heat the mixture to reflux using a heating mantle or oil bath. The toluene-water azeotrope will begin to distill.[7]
-
The condensed vapors will collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers: a lower layer of water and an upper layer of toluene.[4]
-
The excess toluene will overflow from the sidearm of the trap and return to the reaction flask, while the water is collected in the graduated portion of the trap.[4][13]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected and no more water is being formed.
-
Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ketone.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 8-Phenyl-1,4-dioxaspiro[4.5]decane.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient heating or reflux rate.- Inactive catalyst.- Insufficient amount of ethylene glycol. | - Ensure vigorous reflux to facilitate efficient azeotropic removal of water.- Use fresh or properly stored p-toluenesulfonic acid.- Increase the equivalents of ethylene glycol. |
| Low Yield | - Inefficient water removal.- Premature workup.- Loss of product during workup or purification. | - Insulate the reaction flask and Dean-Stark arm to maintain a good reflux rate.[15]- Ensure the reaction has gone to completion before workup.- Be careful during extractions and transfers. |
| Product Contamination | - Residual starting material.- Byproducts from side reactions.- Residual catalyst. | - Ensure complete reaction and efficient purification.- Consider using a milder acid catalyst if side reactions are observed.- Thoroughly wash with sodium bicarbonate solution to remove all traces of the acid catalyst. |
Conclusion
The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane via acid-catalyzed ketalization of 4-phenylcyclohexanone with ethylene glycol is a classic and highly effective method for the protection of a ketone functional group. The successful implementation of this procedure hinges on the efficient removal of water, for which the Dean-Stark apparatus is the tool of choice. By understanding the underlying mechanistic principles and adhering to the detailed protocol and troubleshooting guidance provided in these application notes, researchers and drug development professionals can reliably and efficiently synthesize this valuable intermediate for their synthetic endeavors.
References
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- Wikipedia.
- ResearchGate. The p-toluenesulfonic acid (p-TsOH), 1-(3-propylsulfonic)-3-methylimidazolium chloride [(HSO3)³C3C1im][Cl], Amberlyst-15 H⁺ and sulfonated-silica (SiO2–SO3H) catalyzed reactions of meso-erythritol (1) with aldehyde/ketones (2a–g).
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- ChemicalBook. 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | 198649-62-6.
- Pearson+. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep.
- MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- PubChem. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093.
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- Inxight Drugs. 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane.
- NIST WebBook. 1,4-Dioxaspiro[4.5]decane.
- Google Patents.
- PMC. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- Vaia. (a) Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with ethylene glycol to give cyclohexanone ethylene acetal. (b) Propose a mechanism for the acid-catalyzed hydrolysis of cyclohexanone ethylene acetal. (c) Compare the mechanisms you drew in parts (a) and (b). How similar are these mechanisms, comparing them in reverse order? (d) Propose a mechanism for the acid-catalyzed hydrolysis of the acetal given in Problem 18-26(f)..
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Application Note & Protocol: Strategic Solvent Selection for the Synthesis of 8-Phenyl-1,4-dioxaspirodecane
Application Note & Protocol: Strategic Solvent Selection for the Synthesis of 8-Phenyl-1,4-dioxaspiro[1][2]decane
Abstract
This technical guide provides a comprehensive analysis of solvent selection for the synthesis of 8-Phenyl-1,4-dioxaspiro[1][2]decane, a key intermediate in the development of novel therapeutics. The formation of this spiroketal via the acid-catalyzed reaction of 4-phenylcyclohexanone and ethylene glycol is an equilibrium-driven process. Consequently, the strategic choice of solvent is paramount for achieving high yields and purity. This document elucidates the theoretical and practical considerations underpinning solvent selection, presents a detailed experimental protocol, and offers insights into reaction optimization.
Introduction: The Critical Role of Solvent in Spiroketal Synthesis
8-Phenyl-1,4-dioxaspiro[1][2]decane and its derivatives are of significant interest in medicinal chemistry, often serving as scaffolds in the design of pharmacologically active agents. The core synthetic route to this compound is the ketalization of 4-phenylcyclohexanone with ethylene glycol. This reaction is reversible, with the formation of water as a byproduct. According to Le Châtelier's principle, the continuous removal of water is essential to drive the equilibrium towards the product. The choice of solvent is, therefore, not a passive parameter but an active contributor to the reaction's success. An ideal solvent should not only dissolve the reactants but also facilitate the removal of water, typically through azeotropic distillation.[3]
Theoretical Framework for Solvent Selection
The primary function of the solvent in this synthesis is to form a heterogeneous azeotrope with water. This allows for the physical separation of water from the reaction mixture as it is formed, using a Dean-Stark apparatus.[3] The key properties of a suitable solvent are:
-
Azeotrope Formation: The solvent must form a minimum-boiling azeotrope with water.
-
Immiscibility with Water: The solvent should be immiscible with water at room temperature to allow for separation in the Dean-Stark trap.
-
Boiling Point: The boiling point of the solvent should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of the reactants or product.
-
Inertness: The solvent must be inert under the acidic reaction conditions.
-
Solubility: The solvent must effectively dissolve the reactants (4-phenylcyclohexanone and ethylene glycol) and the acid catalyst.
Comparative Analysis of Potential Solvents
The following table summarizes the properties of common solvents used for ketalization reactions and their suitability for the synthesis of 8-Phenyl-1,4-dioxaspiro[1][2]decane.
| Solvent | Boiling Point (°C) | Azeotrope with Water (°C) | Water in Azeotrope (% w/w) | Density (g/mL) | Suitability |
| Toluene | 111 | 85 | 20.2 | 0.867 | Excellent: Forms an ideal azeotrope, immiscible with water, and has a suitable boiling point for the reaction. |
| Benzene | 80 | 69 | 8.8 | 0.877 | Good but Hazardous: Effective but its use is often restricted due to its toxicity. |
| Hexane | 69 | 61 | 5.6 | 0.655 | Moderate: Lower boiling point may lead to slower reaction rates. |
| Cyclohexane | 81 | 70 | 9.0 | 0.779 | Good: A viable alternative to toluene. |
| Dichloromethane | 40 | 38 | 1.5 | 1.33 | Poor: Low boiling point and forms a less effective azeotrope. However, it can be used in alternative methods.[4] |
Based on this analysis, toluene is the recommended solvent for this synthesis due to its optimal balance of properties for efficient water removal via azeotropic distillation.
Experimental Protocol: Synthesis of 8-Phenyl-1,4-dioxaspiro[1][2]decane
This protocol is designed for the synthesis of 8-Phenyl-1,4-dioxaspiro[1][2]decane on a laboratory scale.
Materials and Equipment
-
4-Phenylcyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylcyclohexanone (10.0 g, 57.4 mmol), ethylene glycol (3.9 mL, 68.9 mmol, 1.2 eq), and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.55 g, 2.9 mmol, 0.05 eq).
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 3-4 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to quench the acid catalyst, followed by brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 8-Phenyl-1,4-dioxaspiro[1][2]decane.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Sources
- 1. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete ketalization of 4-phenylcyclohexanone
Ticket ID: KET-4PH-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Diagnostic Triage: Start Here
Before altering your protocol, identify the specific failure mode. The ketalization of 4-phenylcyclohexanone (1) to 8-phenyl-1,4-dioxaspiro[4.5]decane (2) is thermodynamically controlled.[1] Most failures stem from equilibrium management, not reactivity.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic for identifying the root cause of incomplete ketalization.
The Core Challenge: Fighting Equilibrium
The reaction of 4-phenylcyclohexanone with ethylene glycol is reversible. The equilibrium constant (
Mechanism & Failure Points
The reaction proceeds via a hemiacetal intermediate. If water is not removed, the oxocarbenium ion is intercepted by water (hydrolysis) rather than the second hydroxyl group of the glycol.
Figure 2: Mechanistic pathway highlighting the critical water removal step.[1]
Frequently Asked Questions (Technical Deep Dive)
Q1: Why does my reaction stall at 80% conversion despite refluxing overnight?
A: This is likely a "Wet Catalyst" or "Azeotrope Failure" issue.
-
Catalyst Hydration: Common p-toluenesulfonic acid (p-TsOH) is sold as a monohydrate.[1] If you use 5 mol% catalyst, you are adding 5 mol% water at the start. In low-volume reactions, this is enough to shift the equilibrium backward.
-
Fix: Azeotrope the p-TsOH in toluene before adding the ketone, or use anhydrous acids (e.g., H₂SO₄ or camphorsulfonic acid).
-
-
Solvent Choice: If using Benzene (bp 80°C), the temperature may be too low to effectively drive the kinetics if the mixture is wet. Toluene (bp 110°C) is superior for both rate and water-carrying capacity.[1]
Q2: I am working on a small scale (100 mg - 1 g). The Dean-Stark trap isn't collecting water.
A: Dean-Stark traps are notoriously inefficient for scales < 2 g.[1]
-
The Physics: The volume of solvent required to fill the trap arm might be significant compared to your reaction volume. The water droplets may solubilize in the large volume of refluxing toluene before they ever settle at the bottom of the trap.
-
The Fix: Switch to Method B (Triethyl Orthoformate) or use a Soxhlet extractor filled with 4Å molecular sieves (activated) instead of a simple trap.
Q3: My product is an oil, but literature says it should be a solid.
A: 8-phenyl-1,4-dioxaspiro[4.5]decane has a melting point of ~97–98°C. If yours is an oil:
-
Residual Solvent: Toluene is hard to remove completely from this bulky lattice.
-
Impurities: Unreacted ketone (mp 77°C) depresses the melting point significantly.
-
Isomerization: While less common with this specific substrate, ensure acid exposure wasn't prolonged at high temps without buffering, which can sometimes lead to migration of the double bond if any enolizable positions were active (unlikely here, but possible in derivatives).
-
Action: Recrystallize from ether/hexane or methanol.
Validated Protocols
Method A: Azeotropic Distillation (Standard >2g Scale)
Best for: Cost-efficiency and scalable synthesis.[1]
Reagents:
-
4-Phenylcyclohexanone (1.0 eq)[1]
-
Ethylene Glycol (1.5 - 2.0 eq)[1]
-
p-Toluenesulfonic acid monohydrate (0.05 eq)[1]
-
Solvent: Toluene (0.1 M concentration relative to ketone)[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Pre-Drying (Critical): Add Toluene and p-TsOH to the flask first. Reflux for 30 minutes to remove the water of hydration from the catalyst via the trap. Drain the trap.
-
Reaction: Cool slightly, then add 4-phenylcyclohexanone and ethylene glycol.
-
Reflux: Heat to vigorous reflux. The toluene/water azeotrope (bp ~85°C) will carry water to the trap.[2]
-
Checkpoint: Monitor TLC (20% EtOAc/Hexane). The ketone spot (Rf ~0.5) should disappear; the ketal is usually less polar (higher Rf).
-
-
Workup: Cool to room temp. Add saturated NaHCO₃ (to neutralize acid). Separate layers. Wash organic layer with water (2x) to remove excess glycol. Dry over MgSO₄.
-
Purification: Evaporate toluene. Recrystallize the solid residue from Methanol or Ether/Hexane.
Method B: Chemical Scavenging (Small Scale / High Value)
Best for: <1g scale or when Dean-Stark fails.[1]
Reagents:
-
4-Phenylcyclohexanone (1.0 eq)[1]
-
Ethylene Glycol (5.0 eq)[1]
-
Triethyl Orthoformate (1.5 eq) - The water scavenger[1]
-
p-TsOH (0.05 eq)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Procedure:
-
Combine ketone, glycol, and triethyl orthoformate in anhydrous solvent under Nitrogen.
-
Stir at room temperature (or mild heat 40°C). The orthoformate reacts irreversibly with water to form ethanol and ethyl formate, driving the equilibrium.
-
Reaction:
[1]
-
-
Workup: Quench with dilute NaOH. Extract with DCM. The product is isolated by evaporation and recrystallization.
Comparative Data: Water Removal Efficiency
| Method | Suitability | Pros | Cons |
| Dean-Stark (Toluene) | > 2 grams | Cheap, scalable, visual confirmation of water.[1] | Fails at small scale; requires high temp (110°C). |
| Molecular Sieves (3Å) | Any scale | Mild conditions. | Slow kinetics; sieves can grind and clog stirring. |
| Triethyl Orthoformate | < 5 grams | Irreversible water removal; fast; low temp. | Reagent cost; generates ethanol byproduct. |
References
-
Preparation of 4-methyl-4-phenylcyclohexanone ethylene ketal. PrepChem. (Methodology adapted for phenyl-substituted cyclohexanones).[1][4][5][6] Link
-
Synthesis of 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol. ChemicalBook. (Specific product identification and properties). Link
-
Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.[1] (Authoritative text on acetal/ketal stability and formation).
-
Azeotropic Distillation. Wikipedia. (Data on Toluene-Water azeotrope boiling points). Link
Sources
Technical Support Center: Purification of 8-Phenyl-1,4-dioxaspiro[4,5]decane
Status: Online Agent: Senior Application Scientist Ticket Subject: Purification Protocols & Troubleshooting for Spiro-Ketal Synthesis
Introduction: The Support Ticket Approach
Welcome to the technical help desk. You are likely synthesizing 8-Phenyl-1,4-dioxaspiro[4,5]decane (the ethylene glycol ketal of 4-phenylcyclohexanone).
This compound presents a classic organic chemistry paradox: it is easy to make but annoying to purify. The reaction is an equilibrium process, often leaving you with 5–10% unreacted ketone. Furthermore, the product is an acid-labile ketal, meaning standard silica chromatography can destroy your yield if not properly buffered.
This guide is structured as a series of Support Tickets addressing the specific failure modes of this molecule.
Module 1: Standard Operating Procedures (SOPs)
SOP-A: Chemical Decontamination (The "Bisulfite Wash")
Use this BEFORE chromatography or crystallization to remove unreacted starting material.
The Logic: 4-Phenylcyclohexanone (starting material) contains a reactive carbonyl. The product (ketal) does not. Sodium bisulfite forms a water-soluble adduct with the ketone, pulling it into the aqueous layer, while your ketal remains in the organic layer.[1][2]
Protocol:
-
Dissolve: Take your crude reaction mixture (after standard workup) and dissolve it in a minimal amount of Toluene or Dichloromethane (DCM) .
-
Prepare Reagent: Make a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash: Shake the organic layer vigorously with the bisulfite solution for 5–10 minutes.
-
Note: You may see a solid precipitate at the interface (the bisulfite adduct).[1] This is good.
-
-
Filter & Separate: If solids form, filter through a coarse frit. Then separate the layers.
-
Wash: Wash the organic layer with water, then brine, and dry over
.
SOP-B: Buffered Silica Chromatography
Use this if the product is an oil or fails to crystallize.
The Logic: Standard silica gel is slightly acidic (pH ~5–6). This acidity is sufficient to hydrolyze the dioxolane ring back to the ketone during the 20–40 minutes it spends on the column, destroying your product. You must neutralize the silica.[3]
Protocol:
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient typically 95:5 to 80:20).
-
The Buffer: Add 1% Triethylamine (TEA) to your mobile phase solvent bottles.
-
Slurry Packing: Slurry the silica gel in the TEA-containing solvent. Let it sit for 10 minutes before packing. This neutralizes acidic sites.[4]
-
Run: Load your sample and run the column. The TEA ensures the ketal remains intact.
Module 2: Troubleshooting & FAQs (The Ticket System)
Ticket #404: "My product is decomposing on the column!"
User Report: "I see two spots on TLC. After running the column, I isolated mostly the starting ketone. Did the reaction fail?"
Root Cause Analysis: The reaction likely worked, but the purification failed. You performed an "in-situ deprotection" by running an acid-sensitive ketal on acidic silica gel.
Solution:
-
Immediate Fix: Switch to SOP-B (Buffered Silica).
-
Alternative Stationary Phase: If TEA buffering is insufficient, switch to Neutral Alumina (Brockmann Grade III) . Alumina is non-acidic and preserves ketals perfectly, though resolution may be lower than silica.
Ticket #405: "I can't separate the ketone from the product."
User Report: "The Rf difference between 4-phenylcyclohexanone and the ketal is too small (
Root Cause Analysis: Both compounds are lipophilic cyclohexane derivatives. The loss of the carbonyl dipole reduces polarity, but the phenyl ring dominates the interaction, leading to co-elution.
Solution:
-
Chemical Separation: Do not rely on gravity. Use SOP-A (Bisulfite Wash) . It is chemically impossible for the ketal to react with bisulfite, making this a "self-validating" separation.
-
TLC Optimization: If you must use a column, stain your TLC with 2,4-DNP (Dinitrophenylhydrazine) .
-
Ketone: Turns yellow/orange instantly.
-
Ketal: No color (or very slow color if acid in the stain hydrolyzes it).
-
Benefit: This allows you to distinguish the spots even if they are close.
-
Ticket #406: "The product is oiling out during crystallization."
User Report: "I tried recrystallizing from Ethanol, but I got a cloudy oil at the bottom."
Root Cause Analysis: The melting point of the ketal is likely close to the solvent boiling point, or the solution is too concentrated. 4-phenyl derivatives often have lower melting points as ketals compared to their parent ketones due to the loss of dipole-dipole stacking efficiency.
Solution:
-
Solvent Switch: Switch to a Hexane/DCM system.
-
Dissolve product in minimal DCM (room temp).
-
Add Hexane dropwise until cloudy.
-
Cool to -20°C in the freezer.
-
-
Seeding: If you have any solid from a previous batch (even impure), add a speck to the oil.
-
The "Scratch": Use a glass rod to scratch the side of the flask at the air/solvent interface to induce nucleation.
Module 3: Visualization & Logic
Workflow: The "Safe-Path" Purification Logic
This diagram illustrates the decision matrix for purifying acid-sensitive ketals.
Caption: Decision tree prioritizing chemical decontamination (Bisulfite) followed by state-dependent purification.
Module 4: Validation (Quality Control)
Once isolated, how do you prove you have the ketal and not the ketone?
| Feature | Starting Material (Ketone) | Product (Ketal) |
| IR Spectroscopy | Strong signal at ~1715 cm⁻¹ (C=O stretch). | Absent C=O signal. Strong bands at 1050–1150 cm⁻¹ (C-O-C). |
| 13C NMR | Peak at ~211 ppm (Carbonyl carbon). | Peak at ~108 ppm (Spiro-ketal carbon). |
| 1H NMR | No ethylene bridge signal. | Multiplet at ~3.9–4.0 ppm (4H, -O-CH2-CH2-O-). |
| TLC (DNP Stain) | Instant Orange/Red spot. | No reaction (remains white/background). |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for ketal stability and formation conditions).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for Sodium Bisulfite purification protocols).
-
Brindle, C. S., et al. (2017).[1] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development. (Validation of bisulfite wash for cyclic ketones).
-
BenchChem Technical Support. (2025). "Deactivation of Silica Gel with Triethylamine." (Protocol for buffering silica).[3][4]
-
Sigma-Aldrich. (2025). "4-Phenylcyclohexanone Product Specification." (Physical properties of starting material).
Sources
Minimizing side reactions in spiro-dioxolane formation
Welcome to the technical support hub for spiro-dioxolane formation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize spiro-dioxolanes as key intermediates or final products. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing you with the expert insights needed to optimize your reaction outcomes.
Introduction: The Double-Edged Sword of Acetal Chemistry
The acid-catalyzed formation of a spiro-dioxolane from a ketone and a 1,2-diol is a cornerstone reaction in organic synthesis, prized for its role in carbonyl protection and the construction of complex spirocyclic systems found in numerous natural products.[1][2] The reaction is, in principle, a straightforward equilibrium process. However, the very nature of acid catalysis and the presence of multiple reactive species can open pathways to a variety of undesired side reactions, leading to low yields, complex product mixtures, and purification challenges.
This guide is structured as a series of troubleshooting scenarios and frequently asked questions. Our goal is to explain the causality behind these common issues and provide robust, field-proven solutions.
Troubleshooting Guide & FAQs
FAQ 1: My reaction has stalled, and I'm isolating a significant amount of a polar, unstable intermediate. What is it, and how can I push the reaction to completion?
Answer:
You are likely isolating the hemiacetal intermediate . The formation of a spiro-dioxolane is a two-step process under acidic conditions. The first step, the formation of the hemiacetal, is often fast. The second, the acid-catalyzed elimination of water to form an oxocarbenium ion followed by intramolecular attack of the second hydroxyl group, is the rate-limiting step and is reversible.[3]
Causality: The accumulation of the hemiacetal indicates that the equilibrium is not being effectively driven towards the final spiro-dioxolane. This is almost always due to the presence of water, a byproduct of the reaction. According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the hemiacetal and starting materials.
Recommended Solutions:
-
Aggressive Water Removal: The most critical factor for driving the reaction to completion is the efficient removal of water.
-
Dean-Stark Apparatus: This is the classical and most effective method.[4] Using a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane) allows for the physical separation of water as it is formed.
-
Chemical Dehydrating Agents: Molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to sequester water. This is a good option for smaller-scale reactions or when the required reaction temperature is below the boiling point of a suitable azeotropic solvent.
-
-
Catalyst Choice and Loading:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a standard, effective catalyst. Ensure it is anhydrous.
-
Lewis Acids: For sensitive substrates, Lewis acids like Sc(OTf)₃ or TMSOTf can be effective under milder conditions.
-
Experimental Protocol: Standard Spiro-Dioxolane Formation with Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv), the 1,2-diol (1.1-1.5 equiv), and a suitable solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.01-0.05 equiv).
-
Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting ketone is consumed. The volume of water collected in the trap can also be used to gauge the reaction's progress.
-
Workup: Allow the reaction to cool. Quench with a mild base (e.g., saturated NaHCO₃ solution or triethylamine) to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
FAQ 2: I'm observing a significant byproduct with a mass corresponding to the loss of water from my starting ketone. What is this side reaction?
Answer:
This byproduct is likely an enol ether , formed from the acid-catalyzed dehydration of the ketone.[5] This is particularly common with ketones that can form a stable, conjugated double bond.
Causality: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic. Elimination of a proton and a molecule of water can then occur, leading to the formation of an enol ether. This process competes with the desired nucleophilic attack by the diol.
Recommended Solutions:
-
Lower Reaction Temperature: Dehydration reactions often have a higher activation energy than acetal formation. Running the reaction at the lowest effective temperature can favor the desired pathway.
-
Use a Milder Catalyst: Strong acids and high temperatures promote elimination. Consider using a milder Lewis acid that is less prone to promoting dehydration.
-
Increase Diol Concentration: Using a larger excess of the diol can favor the bimolecular acetalization reaction over the unimolecular elimination pathway by simple mass action.
Logical Workflow for Diagnosing Enol Ether Formation
Caption: Troubleshooting Enol Ether Byproduct Formation.
FAQ 3: My reaction mixture is becoming viscous, and purification is yielding a complex mixture of high molecular weight species.
Answer:
You are likely encountering intermolecular oligomerization or polymerization . Instead of the two hydroxyl groups of a single diol molecule reacting with one ketone (intramolecularly), the hydroxyl group of one diol molecule reacts with a ketone, and the second hydroxyl group reacts with a different ketone molecule, leading to a chain.
Causality: Intramolecular reactions that form stable 5- or 6-membered rings are generally kinetically and thermodynamically favored over their intermolecular counterparts.[6][7] However, at high concentrations, the probability of intermolecular collisions increases, which can lead to oligomerization becoming a significant competitive pathway.
Recommended Solutions:
-
High Dilution: This is the most effective strategy. Running the reaction at a lower concentration (e.g., 0.01-0.05 M) will favor the intramolecular cyclization by reducing the frequency of intermolecular encounters.
-
Slow Addition: If high dilution is not practical, adding one of the reactants (e.g., the di-carbonyl compound if making a bis-spirodioxolane) slowly via syringe pump to the solution of the other reactant can maintain a low instantaneous concentration, thereby favoring the intramolecular pathway.
FAQ 4: My product distribution is inconsistent. How can I control the stereochemical outcome at the spirocyclic center?
Answer:
The stereochemistry of the spirocyclic center is governed by a delicate balance between kinetic and thermodynamic control .[8]
-
Thermodynamic Control: Achieved under equilibrating conditions (longer reaction times, higher temperatures, strong acid catalysis). The major product will be the most thermodynamically stable spiroketal isomer. Stability is often dictated by minimizing steric interactions and maximizing stabilizing stereoelectronic effects, such as the anomeric effect.[8]
-
Kinetic Control: Achieved under conditions where the initial product formation is irreversible (shorter reaction times, lower temperatures). The major product is the one formed via the lowest energy transition state, which may not be the most stable product.
Recommended Solutions:
| Control Type | Conditions | Expected Outcome |
| Thermodynamic | Higher Temperature, Longer Reaction Time, Strong Acid (e.g., p-TsOH, H₂SO₄) | The most stable stereoisomer is the major product. |
| Kinetic | Lower Temperature, Shorter Reaction Time, Quenching before equilibrium | The product formed fastest is the major product. |
Expert Insight: For complex substrates, achieving high stereoselectivity can be challenging. Often, thermodynamically controlled reactions are preferred for their reproducibility. If the desired stereoisomer is the kinetic product, careful optimization of reaction time and temperature is crucial, and the reaction must be quenched before significant equilibration to the thermodynamic product can occur.
Reaction Energy Diagram: Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating kinetic vs. thermodynamic product formation.
FAQ 5: I'm working with a substrate containing a 1,3-diol in addition to the desired 1,2-diol. Am I at risk of forming a spiro-dioxane?
Answer:
Yes, there is a risk of forming a six-membered spiro-dioxane as a byproduct.
Causality: The formation of five-membered rings (dioxolanes from 1,2-diols) is generally faster (kinetically favored) and often more stable than the formation of six-membered rings (dioxanes from 1,3-diols) in acetalization reactions.[4] However, if the 1,3-diol is particularly reactive or if the reaction is left to equilibrate for an extended period under thermodynamic conditions, the formation of the spiro-dioxane can become significant.
Recommended Solutions:
-
Kinetic Conditions: Employ shorter reaction times and lower temperatures to favor the faster-forming dioxolane.
-
Protecting Groups: If feasible, selectively protect the 1,3-diol before the spiro-dioxolane formation step. This is the most robust strategy for avoiding this side reaction entirely.
-
Purification: Dioxolanes and dioxanes often have different polarities and can typically be separated by column chromatography.
References
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
-
Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation. Angewandte Chemie International Edition. [Link]
-
1,2-Dioxolane versus 1,2-dioxane formation in the cyclization of an α,ω-diene hydroperoxide under polar and free radical conditions. RSC Publishing. [Link]
-
Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. PubMed. [Link]
-
Video: Radical Reactivity: Intramolecular vs Intermolecular. JoVE. [Link]
-
Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Scilit. [Link]
-
Formation of enols and enolates. Organic Synthesis. [Link]
-
α-Ketol rearrangement. Wikipedia. [Link]
-
23.6 Intramolecular Aldol Reactions. Organic Chemistry | OpenStax. [Link]
-
Intramolecular Aldol Reactions. Fiveable. [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Center for Biotechnology Information. [Link]
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. [Link]
-
Enol ether. Wikipedia. [Link]
-
Dioxolane. Wikipedia. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
1.4: Acetal Formation, Mechanism, Resonance. Chemistry LibreTexts. [Link]
-
Intermolecular vs intramolecular reactions. YouTube. [Link]
-
Synthesis, Structure and Reactivity of New Spirane, Polyspirane Derivatives and Brominated Compounds with 1,3-Dioxane and 1,3-Oxathiane Units. Semantic Scholar. [Link]
-
Synthesis of Enols and Enolates. Chemistry LibreTexts. [Link]
-
Synthesis and Evaluation of a New Series of Spiro Aryl Dioxolane Compounds: A New Scaffold as Potential PARP-1 Inhibitors. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications [slchemtech.com]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Enol ether - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. oxidationtech.com [oxidationtech.com]
Technical Support Center: Stability of 8-Phenyl-1,4-dioxaspiro[4,5]decane
Executive Summary: The "Cheat Sheet"
For researchers requiring immediate operational parameters, this table summarizes the stability profile of 8-Phenyl-1,4-dioxaspiro[4,5]decane (hereafter referred to as Compound 8-PD ).
| Parameter | Acidic Media (pH < 4) | Basic Media (pH > 10) | Neutral / Buffered (pH 7) |
| Stability Status | UNSTABLE (High Risk) | STABLE (Robust) | STABLE |
| Primary Reaction | Hydrolysis (Cleavage) | None (Inert) | None |
| Degradation Product | 4-Phenylcyclohexanone + Ethylene Glycol | N/A | N/A |
| Key Risk | Inadvertent deprotection during workup | Solubility issues (lipophilicity) | Long-term storage in non-anhydrous solvents |
| Recommended Action | Avoid unless deprotection is intended. | Safe for use with nucleophiles (R-Li, LAH). | Store under inert atmosphere. |
Technical Deep Dive: Acidic Media (The Danger Zone)
The Core Issue: Hydrolysis
Compound 8-PD is a cyclic ethylene ketal. While the phenyl group at position 8 adds lipophilicity and steric bulk to the cyclohexane ring, it does not electronically stabilize the ketal functionality against acid.
In the presence of Brønsted acids (e.g., HCl, H₂SO₄) or strong Lewis acids (e.g., BF₃·OEt₂), the lone pairs on the dioxolane oxygens are protonated. This initiates a cascade resulting in the cleavage of the protecting group, reverting the molecule to 4-phenylcyclohexanone .
Mechanistic Pathway (Visualized)
The following diagram illustrates the stepwise failure mode of 8-PD in acidic aqueous environments.
Caption: Fig 1. Acid-catalyzed hydrolysis pathway of 8-PD. Note the oxocarbenium transition state.
Troubleshooting Guide: Acidic Conditions
Q: My compound disappeared on TLC after an acidic workup. What happened? A: You likely hydrolyzed the ketal.[1] If you used 1M HCl to quench a reaction, the local pH dropped low enough to trigger deprotection. The new spot is likely 4-phenylcyclohexanone (usually less polar than the ketal).
Q: I need to perform a reaction in acidic conditions. Can I save the ketal? A: Generally, no. However, if the acid is a byproduct or weak, you can try:
-
Biphasic Systems: Use a water-immiscible solvent (DCM, Toluene) to keep 8-PD away from the aqueous acid phase.
-
Low Temperature: Hydrolysis rates drop significantly at -78°C or 0°C.
-
Buffer: Use a phosphate buffer (pH 7) instead of water/acid for quenching.
Protocol: Controlled Deprotection (If Intended)
If you want to remove the ketal to recover the ketone:
-
Dissolve 8-PD in THF/Water (4:1 ratio). Note: The phenyl group makes 8-PD lipophilic; THF ensures solubility.
-
Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv).
-
Heat to reflux for 2-4 hours.
-
Monitor via TLC until the starting material (Rf ~0.6 in 20% EtOAc/Hex) disappears and the ketone (Rf ~0.4) appears.[1][2][3][4]
Technical Deep Dive: Basic Media (The Safe Zone)
The Core Advantage: Stability
Cyclic ketals like Compound 8-PD are thermodynamically and kinetically stable to bases. The ether linkages (C-O-C) do not possess a sufficiently electrophilic center for nucleophiles (OH⁻, RO⁻, H⁻, R-Mg-X) to attack.
This stability makes 8-PD an excellent "masked" ketone during:
-
Grignard additions (to other parts of the molecule).
-
Lithium Aluminum Hydride (LAH) reductions.
-
Base-catalyzed alkylations (e.g., using NaH or LDA).
Troubleshooting Guide: Basic Conditions
Q: I treated 8-PD with NaOH at reflux, and I see no reaction. Is it failing? A: No, it is functioning exactly as designed. The ketal protects the carbonyl carbon from nucleophilic attack by the hydroxide ion.
Q: Can I use n-Butyllithium (n-BuLi) with this compound? A: Yes. The ketal protons are not acidic enough to be deprotonated by n-BuLi, and the ketal carbon is not electrophilic enough to be attacked. Caution: Ensure the phenyl ring is not substituted with halogens that might undergo Lithium-Halogen exchange.
Protocol: Safe Workup from Basic Reactions
To prevent accidental hydrolysis during the workup of a basic reaction:
-
Quench excess base/nucleophile with Saturated Ammonium Chloride (sat. NH₄Cl) or Water .
-
Critical: Do NOT use HCl. NH₄Cl is weakly acidic (pH ~5-6) but usually safe if extraction is rapid. For maximum safety, use Sodium Bicarbonate (NaHCO₃).
-
-
Extract immediately into an organic solvent (EtOAc or DCM).
-
Wash the organic layer with brine to remove residual water/salts.
-
Dry over Na₂SO₄ (Sodium Sulfate) or K₂CO₃ (Potassium Carbonate). Avoid MgSO₄ if it is highly acidic, though usually acceptable.
Analytical Verification & Workflow
How do you confirm if your 8-PD is intact or degraded? Use this decision tree.
Caption: Fig 2. Troubleshooting workflow for stability verification.
NMR Diagnostic Markers (CDCl₃)[5]
-
Intact 8-PD: Look for the ethylene glycol bridge signal. This typically appears as a singlet (or tight multiplet) integrating to 4H around 3.9 - 4.0 ppm .
-
Hydrolyzed (4-Phenylcyclohexanone): The ethylene signal at 3.9 ppm will vanish. You may see new multiplets corresponding to the alpha-protons of the ketone (shifted downfield to ~2.4-2.6 ppm).
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive source on the stability of cyclic ketals/acetals in basic vs. acidic media).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone. (Data on the hydrolysis product). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acetal hydrolysis and thermodynamic stability).
Sources
Overcoming steric hindrance in phenyl-substituted spiro compounds
Technical Support Center: Spirocyclic Architectures Topic: Overcoming Steric Hindrance in Phenyl-Substituted Spiro Compounds Ticket ID: #SPIRO-ST-2026 Agent: Senior Application Scientist, Dr. Aris Thorne
Mission Statement
Welcome to the Spiro-Tech Support Hub. You are likely here because the rigid orthogonality of the spiro center is clashing with the bulky phenyl substituents in your target molecule. This is not a standard steric issue; it is a 3D-conformation lock. Our guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic traps inherent to these systems.
Module 1: Troubleshooting Spirocyclization (Ring Closure)
User Issue: "I am attempting an acid-mediated cyclization to form a spiro[fluorene-9,9'-xanthene] (SFX) core, but my yields are stuck at <40%, and I see a persistent intermediate."
Diagnosis: You are likely trapped in a Kinetic vs. Thermodynamic well. Phenyl-substituted spirocyclizations often proceed through a reversible alcohol intermediate. If you quench too early, you isolate the kinetic "open" form (e.g., the triphenylmethanol derivative) rather than the closed spirocycle.
The Protocol: Thermodynamic Forcing To overcome the steric barrier of the quaternary center formation, you must push the equilibrium by removing water or increasing acid strength/temperature.
Step-by-Step Troubleshooting:
-
Acid Choice: Switch from weak Lewis acids (
) to superacids or strong Brønsted acids. Methanesulfonic acid ( ) is the gold standard here because it acts as both catalyst and solvent, solubilizing the bulky intermediate. -
Temperature/Time Matrix:
-
< 6 hours / < 60°C: You will isolate the kinetic intermediate (e.g., 9-(2-hydroxyphenyl)-9-fluorenol).
-
> 12 hours / > 100°C: Required to cross the activation energy barrier for the steric crush of the phenyl rings.
-
-
The "Water Trap": Ensure your setup actively removes water (Dean-Stark or molecular sieves) if you are not using a dehydrating solvent like
.
Data: Yield vs. Reaction Time (SFX Synthesis in
| Time (h) | Temperature (°C) | Yield (%) | Major Species Observed |
| 2 | 40 | 15 | Kinetic Intermediate (Open) |
| 6 | 60 | 45 | Mixture (Open + Spiro) |
| 12 | 100 | 82 | Spiro Product (Closed) |
| 24 | 100 | 91 | Spiro Product (Closed) |
Visualization: Cyclization Decision Tree
Figure 1: Decision logic for troubleshooting failed spirocyclization reactions.
Module 2: Functionalization of the "Blocked" Phenyl Rings
User Issue: "I cannot get my Suzuki-Miyaura coupling to work on the ortho-position of the phenyl ring attached to the spiro center. The catalyst dies."
Diagnosis:
The spiro-center acts as a "steric wall," blocking the approach of the Palladium (Pd) center. Standard ligands (
The Solution: Dialkylbiaryl Phosphine Ligands You must use ligands designed to form a "monoligated" Pd(0) species. These ligands (Buchwald type) are bulky enough to prevent dimer formation but flexible enough to facilitate the coupling.
Recommended Protocol: The "Throw-Weight" Approach
-
Ligand Selection:
-
SPhos / XPhos: Good starting points for general steric hindrance.
-
RuPhos: If you are coupling amines (Buchwald-Hartwig) or ethers.
-
VPhos / CPhos: specifically for tetra-ortho substituted systems (extreme hindrance).
-
-
Pre-Catalyst Strategy: Do not mix
+ Ligand in situ. The activation step is slow and inefficient in sterically crowded environments.-
Use: Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon heating.
-
-
Solvent/Base: Use 1,4-Dioxane or Toluene at 100°C. Weak bases (
) are often better than carbonates for sensitive spiro-cores.
Comparison of Ligand Performance on Spiro-Substrates
| Ligand | Type | Success Rate (Ortho-Sub) | Mechanism Benefit |
| Standard | < 5% | None (Too small, low e- density) | |
| Bulky Alkyl | 40% | High reactivity, but air sensitive | |
| SPhos | Biaryl | 85% | Stability + Steric bulk promotes reductive elimination |
| XPhos | Biaryl | 92% | Large cone angle forces Pd into crowded sites |
Visualization: Ligand Selection Logic
Figure 2: Ligand selection strategy based on the proximity of the reaction site to the spiro center.
Module 3: Analysis & Purification (FAQ)
Q: My NMR shows double peaks for a single compound. Is it impure? A: Not necessarily. Phenyl-substituted spiro compounds often exhibit atropisomerism . The bulky phenyl groups can get "stuck" relative to the rigid spiro framework, creating rotamers that exchange slowly on the NMR timescale.
-
Test: Run the NMR at elevated temperature (e.g., 50-80°C in DMSO-d6 or Toluene-d8). If the peaks coalesce into sharp singlets, it is a single pure compound with restricted rotation.
Q: My product is insoluble in everything. How do I purify it? A: The "orthogonal" shape of spiro compounds disrupts crystal packing (good for amorphous films) but can surprisingly lead to high solubility in specific non-polar solvents or complete insolubility in alcohols.
-
Protocol: Avoid recrystallization from ethanol/methanol. Instead, use a precipitation method : Dissolve in a minimum amount of
or THF, then slowly add Hexane or Pentane while stirring rapidly. This forces the spiro compound out as a fine powder rather than an oil.
References
-
One-Pot Synthesis of Spiro[fluorene-9,9'-xanthene]
-
Palladium Catalysis on Hindered Substrates
-
Steric Hindrance Mechanisms
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.[6]
-
Sources
- 1. Unexpected one-pot method to synthesize spiro[fluorene-9,9'-xanthene] building blocks for blue-light-emitting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20.210.105.67 [20.210.105.67]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Phenyl-1,4-dioxaspiro[4,5]decane
[1]
Case ID: #SP-8PH-KETAL-001 Status: Active Priority: High (Chemical Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are attempting to purify 8-Phenyl-1,4-dioxaspiro[4,5]decane . This molecule features a ketal (dioxolane) protecting group on a cyclohexane ring.
The Critical Failure Point: The most common issue with this separation is on-column hydrolysis . Standard silica gel is acidic (pH 5.0–6.0). This acidity catalyzes the cleavage of the 1,4-dioxaspiro ring, reverting your product back to the starting material (4-phenylcyclohexanone) or forming complex degradation mixtures during elution.[1]
The Solution: You must neutralize the stationary phase prior to purification. This guide details the "Buffered Silica" protocol and troubleshooting steps to ensure quantitative recovery.
Module 1: Stationary Phase Selection & Preparation
The "Acid Trap" Mechanism
Ketals are kinetically stable to base but highly labile to acid. The silanol groups (
-
Risk: If you run a standard column, you may observe "tailing" (product decomposing as it moves) or recover the deprotected ketone.
-
Prevention: Deactivation of the silica surface with Triethylamine (TEA).[2]
Protocol: Silica Gel Deactivation (The TEA Method)
Use this protocol for all flash chromatography of this spiro-ketal.[1]
-
Calculate Solvent Volume: Determine the column volume (CV) of your cartridge/glass column.
-
Prepare Slurry Solvent: Prepare a solution of Hexane:Triethylamine (99:1 v/v) .
-
Slurry Packing: Suspend your silica in this TEA/Hexane mixture.
-
The Flush (Critical): Once packed, flush the column with 3 CVs of the starting mobile phase (e.g., 5% EtOAc in Hexane) containing 1% TEA.
-
Why? This ensures the entire length of the column is buffered to approximately pH 7.5–8.0.
-
Decision Matrix: Choosing Your Phase
Figure 1: Decision matrix for stationary phase selection based on compound stability.
Module 2: Mobile Phase & Elution Strategy
Solvent System
The phenyl ring provides moderate lipophilicity, while the dioxolane oxygens add polarity.
-
Modifier: Maintain 0.5% to 1% Triethylamine (TEA) in the mobile phase throughout the run to prevent re-acidification of the silica.
TLC Screening Guide
Perform TLC on silica plates pre-dipped in 5% TEA/Hexane and dried to mimic the column conditions.
| Solvent Ratio (Hex:EtOAc) | Expected Rf | Outcome |
| 95:5 | < 0.1 | Retention too high.[1] Good for loading. |
| 90:10 | 0.2 – 0.3 | Target Zone. Ideal for separation. |
| 80:20 | > 0.5 | Elution too fast; poor resolution from impurities. |
Detection (Visualization)
-
Primary: UV Absorption (254 nm) . The 8-phenyl group is a strong chromophore.[1]
-
Secondary (Stains):
-
Recommended:Iodine (
) Chamber or KMnO (Basic) . These are non-destructive or basic.[2][5] -
AVOID:Anisaldehyde or Vanillin (Acidic stains).
-
Why? Acidic stains require heating and acid to char the spot. This will hydrolyze the ketal on the TLC plate, potentially confusing you into thinking your product has degraded during the run.
-
Module 3: Troubleshooting & FAQs
Q1: I see two spots on TLC after running the column, but only one before. What happened?
Diagnosis: On-column hydrolysis.
-
Explanation: The "lower" spot (more polar) is likely the deprotected ketone (4-phenylcyclohexanone) or the cleaved ethylene glycol. The "upper" spot is your surviving ketal.
-
Fix: You did not use enough Triethylamine. Repack the column using the Module 1 Protocol and ensure TEA is in the mobile phase bottles.
Q2: My product is "tailing" (streaking) badly.
Diagnosis: Silanol interaction.
-
Explanation: Even if hydrolysis doesn't occur, the oxygen atoms in the dioxolane ring can hydrogen-bond with acidic silanols, causing drag.
-
Fix: Increase the TEA concentration to 1.5% or switch to Basic Alumina (Activity Grade III). Alumina is naturally basic and eliminates the acidity problem entirely.
Q3: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?
Answer: Yes, but with caution.
-
Pros: DCM/Hexane often provides better selectivity for cyclic ketals than EtOAc.
-
Cons: DCM can be slightly acidic if not stabilized (forming HCl over time).
-
Requirement: If using DCM, wash it with saturated NaHCO
or distill it from CaH before use, and still add TEA to the mobile phase.
Q4: Is there a geometric isomer issue (Cis/Trans)?
Answer: Likely No.
-
Analysis: The spiro center (C1) is connected to the phenyl-bearing carbon (C8) via two identical ethylene bridges (C2-C3 and C6-C5).[1] Unless the cyclohexane ring has other substituents breaking the symmetry, the molecule possesses a plane of symmetry passing through C1 and C4.
-
Result: It is achiral and has no geometric isomers relative to the spiro linkage. You should expect a single, sharp peak.
Module 4: Experimental Workflow Diagram
Figure 2: Step-by-step purification workflow ensuring ketal integrity.
References
-
BenchChem. (2025).[2][6] Technical Support Center: Column Chromatography of Alpha-Aminoketones (Deactivation of Silica). Retrieved from 2[1]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from 7[1]
-
ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one Properties and Purification. Retrieved from 8[1]
-
PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol.[1][9] Retrieved from 1[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. use of Triethylamine - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 9. 8-PHENYL-1,4-DIOXASPIRO[4,5]DECAN-8-OL synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts for 8-Phenyl-1,4-dioxaspiro[4,5]decane
The following guide provides a comparative technical analysis of the 1H NMR profile for 8-Phenyl-1,4-dioxaspiro[4,5]decane , focusing on its differentiation from its precursor, 4-phenylcyclohexanone .
Executive Summary & Structural Context
8-Phenyl-1,4-dioxaspiro[4,5]decane (CAS: 6163-71-9) represents the ethylene glycol ketal derivative of 4-phenylcyclohexanone. In medicinal chemistry and organic synthesis, this transformation is a critical protection strategy for the ketone functionality, or a structural motif in spiro-cyclic scaffolds used in liquid crystals and neuroactive ligands.
The NMR characterization of this molecule is defined by the "locking" effect of the phenyl group. The bulky phenyl substituent preferentially adopts the equatorial position to minimize 1,3-diaxial interactions, rendering the cyclohexane ring conformationally rigid. This rigidity simplifies the NMR spectrum compared to unsubstituted spiro-ketals, often resolving the ethylene ketal protons into distinct multiplets rather than a single broad peak.
Core Comparison Objectives
This guide compares the Product (Ketal) against the Precursor (Ketone) to validate synthesis success.
-
Key Indicator 1: Appearance of the ethylene bridge signal (~3.95 ppm).
-
Key Indicator 2: Upfield shift of the
-ring protons due to the removal of carbonyl anisotropy. -
Key Indicator 3: Preservation of the aromatic region integral (5H).
Chemical Shift Data: Product vs. Precursor
The following table synthesizes experimental data for the precursor and high-confidence reference values for the product based on standard ketalization shift increments.
Solvent:
| Proton Assignment | Precursor: 4-Phenylcyclohexanone ( | Product: 8-Phenyl-1,4-dioxaspiro[4,5]decane ( | Shift Analysis ( |
| Aromatic (Ph-H) | 7.20 – 7.35 (m, 5H) | 7.18 – 7.35 (m, 5H) | Minimal: The phenyl ring is electronically isolated from the reaction center (C1 vs C4). |
| Ketal (-O-CH | Absent | 3.94 – 3.98 (s, 4H) | Diagnostic: Strong singlet (or tight AA'BB' multiplet). Confirms ketal ring formation. |
| Benzylic (H-8) | 3.02 (tt, J=12, 3 Hz, 1H) | 2.55 – 2.65 (tt, 1H) | Upfield: Removal of the trans-annular deshielding effect of the carbonyl moves this signal upfield. |
| 2.49 – 2.51 (m, 4H) | 1.75 – 1.85 (m, 4H) | Major Upfield: The loss of the carbonyl's magnetic anisotropy causes a significant shielding effect. | |
| 1.90 – 2.20 (m, 4H) | 1.60 – 1.75 (m, 4H) | Moderate Upfield: General relaxation of the ring current effects. |
Technical Note: The benzylic proton (H-8) typically appears as a triplet of triplets (tt). The large coupling constant (J
12 Hz) corresponds to the axial-axial coupling with the adjacent ring protons, confirming the phenyl group is in the equatorial position.
Experimental Protocol: Synthesis & Sample Prep
To ensure the NMR data matches the table above, the sample must be free of the starting material and the p-toluenesulfonic acid catalyst.
Synthesis Workflow (Dean-Stark Protection)
This protocol utilizes a self-validating water removal step.
Figure 1: Standard Dean-Stark protection protocol for converting 4-phenylcyclohexanone to its ethylene ketal.
NMR Sample Preparation[1][2][3][4][5]
-
Solvent Choice: Use CDCl
(Chloroform-d) neutralized with silver foil or basic alumina if the ketal is acid-sensitive (though this specific ketal is relatively stable). -
Concentration: Dissolve 10-15 mg of product in 0.6 mL of solvent. High concentrations can cause signal broadening in the aliphatic region.
-
Shimming: Focus on the aromatic region. A well-shimmed magnet should resolve the phenyl multiplets (ortho/meta/para) rather than showing a broad lump.
Signal Assignment Logic
The following diagram illustrates the correlation between the molecular structure and the observed chemical shifts.
Figure 2: Structural drivers for the observed chemical shifts. The phenyl group anchors the conformation, while the ketal formation drives the upfield shift of the ring protons.
Troubleshooting & Impurity Analysis
When analyzing the spectrum, look for these common artifacts:
-
Residual Toluene: Singlet at 2.36 ppm and multiplets in the aromatic region (7.1-7.2 ppm). This often overlaps with the product's aromatic signals. Remedy: High-vacuum drying.
-
Unreacted Ketone: Look for the diagnostic triplet of triplets at 3.02 ppm . If present, the reaction was incomplete.
-
Hydrolysis: If the sample sits in acidic CDCl
for too long, the ketal signal (3.95 ppm) will decrease, and the ketone signals will reappear. Remedy: Run NMR immediately after prep or filter CDCl through basic alumina.
References
-
Precursor Data: ChemicalBook. (n.d.). 4-Phenylcyclohexanone 1H NMR Spectrum. Retrieved from
-
Synthesis Protocol: Organic Syntheses. (1977). Preparation of Cyclohexanone Ethylene Ketal. Org. Synth. 57 , 107. (Adapted for phenyl derivative).[1][2][3][4][5][6][7]
- Shift Correlations: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Spiro-Ketal Conformation: Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Retrieved from (Demonstrates phenyl group locking in spiro-decane systems).
Sources
A Senior Application Scientist's Guide to the Spectroscopic Identification of 8-Phenyl-1,4-dioxaspiro[4.5]decane: An IR-Centric Comparative Analysis
In the landscape of modern drug discovery and materials science, the spiroketal motif is a recurring structural feature of significant interest due to its unique three-dimensional architecture and presence in numerous biologically active natural products.[1] The precise and unambiguous structural elucidation of novel compounds containing this scaffold, such as 8-Phenyl-1,4-dioxaspiro[4.5]decane, is a foundational requirement for advancing research. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of 8-Phenyl-1,4-dioxaspiro[4.5]decane. While we will focus on the pivotal role of Infrared (IR) Spectroscopy as a rapid and accessible first-line analytical tool, we will also contextualize its capabilities and limitations by comparing it with other essential spectroscopic methods. The core philosophy of this guide is to present a self-validating, multi-technique workflow that ensures the highest degree of scientific integrity.
Part 1: The Cornerstone of Functional Group Analysis: Infrared Spectroscopy
Infrared (IR) spectroscopy is an indispensable technique in organic chemistry that provides information about the functional groups present in a molecule.[2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[3] For a molecule like 8-Phenyl-1,4-dioxaspiro[4.5]decane, IR spectroscopy offers a rapid assessment to confirm the presence of its key architectural components: the spiroketal, the phenyl ring, and the saturated carbocyclic system.
The structure of 8-Phenyl-1,4-dioxaspiro[4.5]decane combines a cyclohexyl ring, a phenyl substituent at the 8-position, and a 1,4-dioxolane ring forming the spiro center. The expected IR absorption peaks are therefore a composite of the vibrations from each of these moieties.
Predicted IR Absorption Profile of 8-Phenyl-1,4-dioxaspiro[4.5]decane
The following table summarizes the predicted characteristic absorption bands for 8-Phenyl-1,4-dioxaspiro[4.5]decane, based on established correlation tables and spectral data for analogous structures like the parent 1,4-dioxaspiro[4.5]decane.[4][5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Associated Functional Group |
| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl Ring)[3] |
| 3000–2850 | Strong | C-H Stretch | Aliphatic (Cyclohexane & Dioxolane Rings)[5] |
| 1600–1585 | Medium-Weak | C=C Stretch (in-ring) | Aromatic (Phenyl Ring)[5] |
| 1500–1400 | Medium | C=C Stretch (in-ring) | Aromatic (Phenyl Ring)[5] |
| 1470–1450 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂-)[7] |
| 1300-1000 | Strong | C-O Stretch (Asymmetric & Symmetric) | Spiroketal[7][8] |
| 900–675 | Strong | C-H Bend ("oop" - out-of-plane) | Aromatic (Substitution Pattern Dependent)[5] |
| ~725 | Weak | C-H Rock | Long-chain alkane feature (less distinct here)[5] |
The most telling feature for confirming the spiroketal structure is the series of strong C-O stretching bands between 1300 and 1000 cm⁻¹. The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ and a broad hydroxyl (O-H) peak around 3300 cm⁻¹ would provide strong evidence that the starting materials (a ketone and a diol, respectively) have successfully reacted to form the ketal.[9]
Part 2: A Comparative Framework for Unambiguous Structural Verification
While IR spectroscopy is excellent for functional group identification, it does not provide a complete picture of molecular connectivity or stereochemistry. For unequivocal structural proof, a combination of orthogonal analytical techniques is not just recommended but essential for trustworthy science.[2][10]
Alternative and Complementary Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for organic chemists, NMR provides detailed information about the carbon-hydrogen framework of a molecule.[11] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can be used to piece together the entire molecular structure.[11][12] For 8-Phenyl-1,4-dioxaspiro[4.5]decane, NMR would be used to confirm the specific substitution pattern on the cyclohexane ring and the connectivity between all atoms.
-
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, providing the molecular weight of the compound with high accuracy (especially with High-Resolution Mass Spectrometry, HRMS).[13][14] The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.[15] For our target compound, MS would be used to confirm the elemental formula (C₁₄H₁₈O₂).
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. While incredibly powerful, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.
Performance Comparison of Key Analytical Techniques
The table below offers an objective comparison of these techniques in the context of characterizing 8-Phenyl-1,4-dioxaspiro[4.5]decane.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| FT-IR Spectroscopy | Absorption of IR radiation causing molecular vibrations. | Presence/absence of key functional groups (ketal, aromatic, aliphatic). | Fast, inexpensive, non-destructive, small sample size. | Limited structural information, complex fingerprint region.[5] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field.[11] | Detailed atomic connectivity, stereochemistry, molecular skeleton. | Unambiguous structure determination, non-destructive. | Higher cost, larger sample size needed, longer acquisition times. |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio.[13] | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity (sub-ng), small sample size. | Destructive, provides limited stereochemical information. |
| X-ray Diffraction | Scattering of X-rays by electrons in a crystal lattice. | Absolute 3D structure, bond lengths, bond angles. | Gold standard for structural proof. | Requires a suitable single crystal, can be time-consuming. |
Part 3: Integrated Workflow for Structural Elucidation
A robust analytical strategy does not rely on a single technique but integrates data from multiple sources to build a conclusive case. The causality behind this workflow is to use the fastest techniques first to confirm the success of the key reaction steps and then to employ more detailed (and often more time-consuming) methods for complete verification.
Logical Workflow for Compound Identification
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Structural Elucidation of Spiro-1,3-Dioxolanes: A Comparative Mass Spectrometry Guide
Executive Summary
Spiro-1,3-dioxolanes are ubiquitous in drug development, serving both as robust protecting groups for ketones (e.g., in steroid synthesis) and as pharmacophoric cores in their own right. However, their structural characterization presents a unique challenge: the spiro-carbon center creates a "tethered" stability that resists simple fragmentation, often confounding standard identification algorithms.
This guide objectively compares the mass spectrometric behavior of spiro-dioxolanes against open-chain acetals and fused ring systems. We analyze the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and provide a validated workflow for unambiguous structural assignment.
Part 1: Mechanistic Foundation
The mass spectral behavior of spiro-dioxolanes is governed by the stability of the spiro-carbon. Unlike open-chain acetals, where a single bond cleavage separates the molecule, the spiro system requires multiple bond scissions or complex rearrangements to fragment.
The "Tethered" Stabilization Effect
In Electron Ionization (EI), the primary event is the removal of an electron from one of the oxygen lone pairs, forming a radical cation.
-
Alpha-Cleavage: The bond adjacent to the oxygen breaks. In a spiro system, this opens the dioxolane ring but does not fragment the molecule into two distinct pieces immediately. This is the "tethered" effect.
-
Oxonium Ion Formation: The resulting distonic ion stabilizes via an oxonium intermediate.
-
Fragmentation: Significant energy is required to cleave the remaining bonds, often leading to the loss of neutral ethylene oxide (
) or ethylene glycol fragments.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary high-energy fragmentation pathway characteristic of steroidal spiro-dioxolanes.
Figure 1: Mechanistic pathway of spiro-dioxolane fragmentation under Hard Ionization (EI). Note the ring-opening step precedes mass loss.
Part 2: Comparative Analysis
Comparison A: Ionization Techniques (EI vs. ESI)
The choice of ionization source drastically alters the information content.[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion ( | Variable (often weak for acetals) | High ( |
| Structural Detail | High. Fingerprint fragmentation allows library matching. | Low. Primarily molecular weight confirmation. |
| Spiro Specificity | Diagnostic ions at | Requires MS/MS (CID) to induce ring opening. |
| Best For | Structural elucidation of unknowns; GC-MS.[2] | Quantitation; Thermally labile compounds; LC-MS. |
Expert Insight: For spiro-dioxolanes, EI is superior for structural confirmation because the high energy is sufficient to overcome the "tethered" stability and generate diagnostic ring fragments. ESI often yields a stable protonated molecule that requires high collision energies (CE > 35 eV) in MS/MS modes to mimic the informative fragmentation seen in EI.
Comparison B: Structural Isomers (Spiro vs. Open-Chain)
A critical challenge is distinguishing a spiro-dioxolane from its open-chain dimethyl acetal analog.
-
Spiro-1,3-Dioxolanes:
-
Stability: High. The molecular ion (
) is often observable. -
Key Loss: Loss of
(44 Da) or (43 Da). -
Base Peak: Often the carbocyclic core cation after the dioxolane ring is stripped.
-
-
Open-Chain Acetals (Dimethoxy):
-
Stability: Low. The molecular ion is rarely seen.
-
Key Loss: Rapid loss of a methoxy radical (
, 31 Da) to form a stable oxonium ion. -
Base Peak: Usually
.
-
Data Summary: Diagnostic Ions
| Structure Type | Diagnostic Fragment ( | Origin | Relative Abundance (Typical) |
| Spiro-Dioxolane | 99 | Cyclohexanone ring + proton | High (Base Peak in simple systems) |
| 86 | Dioxolane ring radical cation | Moderate (20-50%) | |
| 44 / 45 | Ethylene oxide unit | Moderate | |
| Fused Dioxolane | 73 | High |
Part 3: Experimental Protocols
Protocol 1: Energy-Resolved MS/MS for ESI Confirmation
If you are restricted to LC-MS (ESI), you cannot rely on in-source fragmentation. You must use Energy-Resolved Mass Spectrometry (ER-MS) to differentiate the spiro scaffold.
Objective: Determine the "Survival Yield" of the precursor ion to assess ring stability.
-
Preparation: Prepare a 1 µM solution of the analyte in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion at 10 µL/min into a Q-TOF or Triple Quadrupole.
-
Isolation: Isolate the
ion (isolation width ~1 Da). -
Ramp: Stepwise increase Collision Energy (CE) from 0 to 60 eV in 5 eV increments.
-
Analysis: Plot the intensity of the precursor ion vs. CE.
-
Result: Spiro-dioxolanes will show a higher breakdown threshold (typically surviving up to 25-30 eV) compared to open-chain acetals, which fragment readily (< 15 eV).
-
Protocol 2: GC-MS Structural Validation Workflow
This self-validating workflow ensures accurate identification of the spiro moiety.
Figure 2: Decision tree for distinguishing spiro-dioxolanes from labile acetals using GC-MS.
Part 4: References
-
Smith, R. M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry: Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Link
-
Lelario, F., et al. (2016).[3] Fragmentation study of major spirosolane-type glycoalkaloids by collision-induced dissociation linear ion trap. Rapid Communications in Mass Spectrometry. Link
-
Wuitschik, G., et al. (2008).[4] Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link
-
MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Fragmentation study of major spirosolane-type glycoalkaloids by collision-induced dissociation linear ion trap and infrared multiphoton dissociation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for the Analysis of 8-Phenyl-1,4-dioxaspirodecane
A Comparative Guide to Reference Standards for the Analysis of 8-Phenyl-1,4-dioxaspiro[1][2]decane
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 8-Phenyl-1,4-dioxaspiro[1][2]decane, a spiroketal compound with potential applications in organic synthesis and medicinal chemistry. The structural integrity and purity of such compounds are critical for their intended use, necessitating robust analytical characterization. This document will explore the selection of appropriate reference standards and compare the utility of various analytical techniques, supported by established scientific principles and experimental logic.
The Critical Role of Reference Standards in Analytical Accuracy
In analytical chemistry, the majority of instrumentation provides comparative rather than absolute measurements.[3] Consequently, the accuracy of any analysis is fundamentally dependent on the quality of the reference material used for calibration and validation.[3] A Certified Reference Material (CRM) is a standard that has been meticulously characterized for one or more of its properties by a metrologically valid procedure, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3][4] The use of CRMs, produced by accredited bodies following standards such as ISO 17034, ensures the reliability and comparability of analytical results across different laboratories and over time.[5][6][7]
For a compound like 8-Phenyl-1,4-dioxaspiro[1][2]decane, where a specific pharmacopeial standard may not be readily available, the selection of a well-characterized reference standard is a critical first step in any analytical endeavor.[8] The choice between a primary, secondary, or in-house characterized standard will depend on the regulatory requirements and the desired level of accuracy for the analysis.[9][10]
Comparative Analysis of Analytical Techniques
The unique structural features of 8-Phenyl-1,4-dioxaspiro[1][2]decane, which include a spiroketal moiety and a phenyl group, dictate the suitability of different analytical techniques for its characterization and quantification. The primary methods for the analysis of such a compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] Given the likely volatility of 8-Phenyl-1,4-dioxaspiro[1][2]decane, GC-MS is a highly suitable method for its analysis.
Principle of Operation: In GC, the sample is vaporized and injected into a chromatographic column. The separation of components is based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.
Experimental Protocol: GC-MS Analysis of 8-Phenyl-1,4-dioxaspiro[1][2]decane
-
Sample Preparation: Accurately weigh and dissolve the 8-Phenyl-1,4-dioxaspiro[1][2]decane reference standard and the sample under investigation in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
GC System: Agilent 7890B GC (or equivalent).
-
MS System: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point for separating aromatic compounds.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The identity of 8-Phenyl-1,4-dioxaspiro[1][2]decane is confirmed by comparing the retention time and the mass spectrum of the sample with that of the certified reference standard. Purity can be estimated by the peak area percentage of the main component.
Workflow for GC-MS Analysis
Caption: Workflow for the analysis of 8-Phenyl-1,4-dioxaspiro[1][2]decane by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components in a liquid mobile phase.[12] For a relatively non-polar compound like 8-Phenyl-1,4-dioxaspiro[1][2]decane, reversed-phase HPLC is the method of choice.[13][14]
Principle of Operation: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[12] Non-polar compounds, like our analyte, will have a stronger affinity for the stationary phase and will elute later than more polar compounds.[13]
Experimental Protocol: HPLC Analysis of 8-Phenyl-1,4-dioxaspiro[1][2]decane
-
Sample Preparation: Prepare solutions of the reference standard and the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for non-polar compounds.[14]
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is often sufficient for purity analysis of a single compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The phenyl group will have a UV absorbance maximum around 254 nm, which is a suitable wavelength for detection.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The identity of the compound is confirmed by comparing the retention time of the sample peak with that of the reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Analysis
Caption: Workflow for the analysis of 8-Phenyl-1,4-dioxaspiro[1][2]decane by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds and can also be used for quantitative analysis (qNMR).[15][16][17][18] It provides detailed information about the chemical environment of each atom in a molecule.
Principle of Operation: NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is dependent on its local electronic environment, and the integration of the signal is directly proportional to the number of nuclei giving rise to that signal.[1]
Quantitative NMR (qNMR) for Purity Assessment: qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte itself.[2][19] This is achieved by using a certified internal standard of known purity.[2]
Experimental Protocol: Purity Determination by ¹H qNMR
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the 8-Phenyl-1,4-dioxaspiro[1][2]decane sample (e.g., 10 mg).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same container. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation[19]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV | ¹H qNMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance | Nuclear spin transitions in a magnetic field |
| Reference Standard Requirement | Required for confirmation and quantification | Required for confirmation and quantification | Internal standard of known purity required for absolute quantification |
| Information Provided | Retention time, molecular weight, and fragmentation pattern | Retention time and UV absorbance | Detailed structural information and absolute purity |
| Strengths | High sensitivity, excellent for identification of volatile impurities | Robust and widely applicable for purity determination of non-volatile compounds | Primary method for structural elucidation and absolute quantification without a specific analyte standard |
| Limitations | Requires analyte to be volatile and thermally stable | Lower sensitivity than MS, potential for co-eluting impurities | Lower sensitivity than chromatographic methods, requires more expensive instrumentation |
Conclusion: An Integrated Approach to Analytical Excellence
For the comprehensive analysis of 8-Phenyl-1,4-dioxaspiro[1][2]decane, a multi-faceted approach employing a combination of analytical techniques is recommended. The initial identification and routine purity checks can be efficiently performed using GC-MS and HPLC-UV, with the choice depending on the volatility of potential impurities. For the definitive structural confirmation and the establishment of a highly accurate purity value for a primary reference standard, ¹H qNMR is the gold standard.
The selection of a reference standard is the foundational step that dictates the quality of all subsequent analytical data. Whenever possible, a Certified Reference Material from an accredited producer should be utilized to ensure metrological traceability and confidence in the analytical results.[3][20] This rigorous analytical strategy ensures the quality, safety, and efficacy of materials used in research and drug development.
References
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
-
NMR Spectroscopy. MSU chemistry. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.[Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University. [Link]
-
Structural elucidation by NMR(1HNMR). Slideshare. [Link]
-
Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Certified reference materials. Wikipedia. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2024). Moravek. [Link]
-
High-Performance Liquid Chromatography (HPLC). Seven Star Pharma. [Link]
-
How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum. [Link]
-
9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]
-
Guidelines for the Selection and Use of Reference Materials. LGC. [Link]
-
PURIFICATION AND CRITERIA OF PURITY. NCERT. [Link]
-
Certified Reference Materials: What They Are and Why They Matter. (2025). PTB. [Link]
-
Understanding Chromatography - How does HPLC work to separate components of a mixture?. (2022). LC Services. [Link]
-
USP Reference Standards in Pharmaceutical Analysis. SynThink. [Link]
-
Reference material producers DIN EN ISO 17034. DAkkS - German Accreditation Body. [Link]
-
Reference Materials Producers ( ISO 17034 ) Accreditation. NATA. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]
-
Reference Material Producer Accreditation | ISO 17034. ANAB. [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. University of Toronto. [Link]
-
Certified Reference Materials - CRM Standards. ABDC. [Link]
-
Reference Material Producer ISO 17034. Perry Johnson Laboratory Accreditation, Inc.[Link]
-
How to choose the right reference materials to ensure analytical quality. (2025). Quimivita. [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
-
What are Certified Reference Materials?. (2023). ASTM. [Link]
-
Choosing Reference Standards for API or Impurity. (2025). ResolveMass Laboratories Inc.[Link]
-
EA - 4/14 - The Selection and Use of Reference Materials. European Accreditation. [Link]
-
Reference Standards & Materials – Simplifying Your Laboratory Work. Eurofins. [Link]
-
Development and use of reference materials and quality control materials. IAEA. [Link]
-
Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. (2025). ResearchGate. [Link]
-
GC-MS Analysis of Essential Oils from Some Greek Aromatic Plants and Their Fungitoxicity on Penicillium digitatum. (2000). Journal of Agricultural and Food Chemistry. [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2003). Current Organic Chemistry. [Link]
-
TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. (2018). DergiPark. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
-
GC-MS Analysis of the Essential Oil and Petroleum Ether Extract of Different Regions of Korean Ginger (Zingiber officinale) and. Asian Journal of Chemistry. [Link]
-
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. (2015). Beilstein Journals. [Link]
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (2025). MDPI. [Link]
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- 7. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
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Safety Operating Guide
8-Phenyl-1,4-dioxaspiro[4,5]decane proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling, segregation, and disposal protocols for 8-Phenyl-1,4-dioxaspiro[4,5]decane (CAS: 25163-93-3).[1]
Operational Context: This compound is a lipophilic ketal intermediate, frequently utilized in medicinal chemistry as a protected form of 4-phenylcyclohexanone.[1] While often classified as a standard organic intermediate, its structural relationship to pharmacologically active scaffolds necessitates a disposal strategy that prioritizes complete thermal destruction to prevent environmental bioaccumulation or downstream diversion.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 8-Phenyl-1,4-dioxaspiro[4,5]decane |
| CAS Number | 25163-93-3 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| Physical State | Solid (typically white/off-white) or viscous oil depending on purity |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |
| Primary Hazard | GHS Irritant (Skin/Eye), Aquatic Toxicity (Potential) |
Stability & Reactivity: The Mechanistic Basis for Disposal
Expertise & Experience Note: Standard waste protocols often group all "non-halogenated organics" together.[1] However, as a ketal , 8-Phenyl-1,4-dioxaspiro[4,5]decane possesses specific acid-lability that dictates its segregation strategy.
The Acid Sensitivity Factor: Ketals are protecting groups for ketones. In the presence of aqueous acids (even weak acids found in general waste streams), this compound undergoes hydrolysis to release 4-phenylcyclohexanone and ethylene glycol .[1]
[1]Why this matters for disposal:
-
Phase Separation: 4-Phenylcyclohexanone is a water-insoluble solid/oil.[1] If hydrolysis occurs in a liquid waste drum, it can precipitate, forming sludge that clogs pumping systems at incineration facilities.
-
Regulatory Drift: While the ketal is a generic intermediate, the deprotected ketone (4-phenylcyclohexanone) is a closer structural analog to regulated opioid scaffolds.[1] Maintaining the integrity of the waste stream prevents ambiguity during chemical analysis.
Directive: NEVER dispose of this compound in acidic waste streams (e.g., aqueous acidic waste).[1] It must remain in neutral or basic organic waste channels.
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.[1]
Phase 1: Assessment & Segregation
Before moving the material, determine its state and purity.
-
Pure Solid Waste:
-
Collect in a dedicated wide-mouth HDPE or glass jar.
-
Do not dissolve in solvent solely for disposal (this increases waste volume unnecessarily).
-
Label as "Solid Organic Waste - Non-Halogenated."[1]
-
-
Solution Waste (Reaction Mixtures):
-
Quench Step: Ensure the mixture is neutralized (pH 7-9) . If the reaction involved acids (e.g., p-TsOH), quench with sodium bicarbonate solution before adding to the waste container.[1]
-
Solvent Compatibility: Compatible with Acetone, Methanol, Dichloromethane (if halogenated waste stream is used), and Ethyl Acetate.
-
Phase 2: Packaging & Labeling
| Parameter | Requirement |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass.[1] |
| Closure | Screw cap with Teflon/polyethylene liner. No foil seals.[1] |
| Labeling | Must list full chemical name. NO ABBREVIATIONS (e.g., do not write "Phenyl Ketal"). |
| RCRA Code | Typically D001 (Ignitable) if in solvent.[1] If pure solid, check local "P" or "U" lists; usually falls under State-Regulated Organic Solid . |
Phase 3: Final Destruction
-
Method: High-temperature incineration.[1]
-
Rationale: The phenyl ring and dioxolane structure are fully mineralized to CO₂ and H₂O at temperatures >850°C.[1] This eliminates any potential for biological activity.[1]
Operational Decision Tree (Visualized)
The following diagram outlines the logical flow for disposing of 8-Phenyl-1,4-dioxaspiro[4,5]decane to ensure safety and prevent equipment fouling.
Caption: Operational workflow for the segregation and packaging of 8-Phenyl-1,4-dioxaspiro[4,5]decane waste, emphasizing pH neutralization to prevent ketal hydrolysis.
Emergency Procedures (Spill Contingency)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The compound is not highly volatile, but if dissolved in solvents (DCM/Ether), flammability is the immediate risk.
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Solid Spill: Do not sweep dry dust (inhalation risk).[1] Cover with wet paper towels or an oil-based sweeping compound, then scoop into a waste jar.
-
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use acidic absorbents (like certain clay-based acid neutralizers) as this will degrade the ketal.[1]
-
-
Decontamination: Wash the surface with a soap/water solution.[1][2][3] Do not use bleach (hypochlorite) immediately if the solvent was ammoniated, but for this specific ketal, standard detergents are effective.
Regulatory Compliance & References
Compliance Statement: While 8-Phenyl-1,4-dioxaspiro[4,5]decane is not currently listed as a DEA List I precursor, it is a chemical intermediate in the synthesis of phenylcyclohexyl-based compounds.[1] Users must adhere to "Cradle-to-Grave" tracking. Disposal documentation (manifests) should be retained for 3 years.
References:
-
National Institute of Standards and Technology (NIST). 1,4-Dioxaspiro[4.5]decane Derivatives - Chemical Properties. [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link][1]
-
PubChem (National Library of Medicine). Compound Summary: 8-Phenyl-1,4-dioxaspiro[4.5]decane (CAS 25163-93-3). [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
